Fenprostalene
描述
Structure
2D Structure
属性
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,21+,22-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNHBQROLKAEDQ-CNDPCGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC=C=CC[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@@H](COC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69381-94-8 | |
| Record name | Fenprostalene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069381948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenprostalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenprostalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPROSTALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8I39OJF4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fenprostalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine for the synchronization of estrus and induction of luteolysis. Its mechanism of action is centered on its activity as a potent agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's pharmacological effects, including receptor binding, downstream signaling cascades, and physiological consequences. Detailed experimental protocols for key assays and quantitative data for related PGF2α analogs are presented to facilitate further research and development in this area.
Introduction
This compound is a long-acting synthetic analog of the naturally occurring prostaglandin F2α.[1] Prostaglandins are lipid compounds that exhibit a wide range of physiological effects. This compound is specifically designed to mimic the actions of PGF2α, with a primary therapeutic application in reproductive management in livestock, particularly cattle and mares.[2][3] Its principal effect is luteolysis, the regression of the corpus luteum, which is a critical event in the regulation of the estrous cycle.[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for its optimal use and for the development of novel therapeutic agents targeting the PGF2α signaling pathway.
Receptor Binding and Activation
This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor, officially designated as the FP receptor.[4] The FP receptor is a member of the G-protein coupled receptor superfamily, characterized by seven transmembrane domains.
Receptor Specificity
| Compound | Receptor | Binding Affinity (Ki) (nM) | Reference |
| PGF2α | FP | ~3.2 | |
| Latanoprost acid | FP | 98 | |
| Travoprost acid | FP | 35 | |
| Bimatoprost acid | FP | 83 |
Table 1: Comparative Binding Affinities of PGF2α Analogs for the FP Receptor.
Signal Transduction Pathways
Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a well-defined intracellular signaling cascade.
The Canonical Gq/Phospholipase C Pathway
The activation of the Gq protein by the this compound-bound FP receptor leads to the stimulation of phospholipase C (PLC). PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel, and its activation by IP3 results in the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.
-
Diacylglycerol (DAG): DAG remains in the plane of the plasma membrane where it, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby modulating their activity and leading to various cellular responses.
Downstream Effectors and Potential Cross-talk
The primary signaling cascade initiated by this compound leads to a variety of downstream cellular events. The elevated intracellular calcium acts as a crucial second messenger, directly and indirectly modulating the activity of numerous enzymes and transcription factors.
Recent studies suggest potential cross-talk between the FP receptor signaling and other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. Activation of the MAPK/ERK pathway is a common downstream consequence of GPCR signaling and is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. The precise mechanisms of this cross-talk in the context of this compound's action require further elucidation but may involve PKC-dependent activation of the MAPK cascade.
Physiological Effects: Luteolysis
The most significant physiological effect of this compound is the induction of luteolysis, the process of corpus luteum regression. In cattle, PGF2α released from the uterus is the natural luteolytic hormone. This compound mimics this action, leading to a rapid decline in progesterone production (functional luteolysis) followed by the structural regression of the corpus luteum (structural luteolysis).
The molecular mechanism of luteolysis is complex and involves multiple interconnected events:
-
Vasoconstriction and Reduced Blood Flow: PGF2α and its analogs can cause vasoconstriction of the blood vessels supplying the corpus luteum, leading to reduced blood flow and local hypoxia.
-
Inhibition of Progesterone Synthesis: The signaling cascade initiated by this compound can directly inhibit the activity of key steroidogenic enzymes involved in progesterone synthesis.
-
Induction of Apoptosis: The FP receptor signaling, potentially through the activation of PKC and other downstream effectors, triggers a cascade of events leading to programmed cell death (apoptosis) of the luteal cells. This involves the activation of caspases and the disruption of cell adhesion molecules.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of FP receptor agonists like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum).
-
Radioligand: A high-affinity radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).
-
Unlabeled Competitor: this compound and other PGF2α analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. EC50 - Wikipedia [en.wikipedia.org]
- 2. cbra.org.br [cbra.org.br]
- 3. Fertility in anoestrous dairy cows following treatment with prostaglandin F2 alpha or the synthetic analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenprostalene: A Technical Guide to a Potent Prostaglandin F2α Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenprostalene is a synthetic analogue of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine for the synchronization of estrus and termination of pregnancy in livestock.[1][2] Its mechanism of action is centered on its potent agonist activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This activity mimics the natural luteolytic effects of endogenous PGF2α, leading to the regression of the corpus luteum and a subsequent decrease in progesterone levels.[3] This technical guide provides a comprehensive overview of this compound, focusing on its function as a PGF2α analogue, its signaling pathways, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a synthetic prostaglandin F2α analogue with a notable potency for inducing luteolysis.[4] Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological functions in the body. PGF2α and its analogues are distinguished by their ability to cause regression of the corpus luteum, a temporary endocrine structure in the ovaries that is essential for maintaining pregnancy.[5] This luteolytic action is the basis for their therapeutic use in controlling reproductive cycles in various species.
While specific quantitative pharmacological data for this compound is not widely available in publicly accessible literature, it has been reported to have a luteolytic potency approximately 20 times greater than that of naturally occurring PGF2α. This enhanced potency allows for the use of smaller doses to achieve the desired physiological effect.
Quantitative Pharmacological Data
A comprehensive understanding of a drug's interaction with its receptor is fundamental for its development and application. This is typically characterized by its binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ). Despite a thorough review of available scientific literature, specific quantitative values for this compound's binding affinity, potency, and efficacy at the FP receptor were not found.
For comparative purposes, the following table presents available data for the natural ligand, PGF2α, and other synthetic PGF2α analogues. This data provides a context for the expected pharmacological profile of this compound as a potent FP receptor agonist.
| Compound | Receptor Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) |
| This compound | Data not available | Data not available |
| Prostaglandin F2α (PGF2α) | ~1 | 10 |
| Travoprost acid | 35 ± 5 | 1.4 - 3.6 |
| Latanoprost acid | 98 | 32 - 124 |
Table 1: Comparative Quantitative Data for PGF2α and its Analogues. Data is compiled from various sources and should be considered as approximate values.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq alpha subunit.
Canonical Gq Signaling Pathway
The binding of this compound to the FP receptor initiates a cascade of intracellular events, beginning with the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as luteolysis.
Cross-talk with other Signaling Pathways
Recent research has revealed that GPCR signaling is more complex than initially understood, with significant cross-talk between different pathways. The activation of the FP receptor can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
This transactivation can occur through multiple mechanisms, including the intracellular activation of Src kinase, which can then phosphorylate and activate the EGFR. Activated EGFR can then initiate the MAPK/ERK (Extracellular signal-regulated kinase) signaling cascade, which is crucial for regulating cellular processes like proliferation and differentiation.
Experimental Protocols
The characterization of a PGF2α analogue like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological properties. Below are detailed methodologies for key experiments.
In Vitro Characterization
This assay is designed to determine the binding affinity (Kᵢ) of this compound for the FP receptor.
Objective: To quantify the affinity of this compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).
-
Radiolabeled PGF2α (e.g., [³H]PGF2α).
-
Unlabeled this compound and PGF2α (for standard curve).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the FP receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a multi-well plate, add a constant concentration of [³H]PGF2α to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with an excess of unlabeled PGF2α (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the Gq signaling pathway.
Objective: To quantify the ability of this compound to stimulate the production of inositol phosphates, a downstream marker of FP receptor activation.
Materials:
-
Intact cells expressing the FP receptor.
-
Cell culture medium containing [³H]myo-inositol.
-
Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
This compound and PGF2α at various concentrations.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of this compound or a known agonist like PGF2α to the cells and incubate for a defined time (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid) to lyse the cells and extract the inositol phosphates.
-
Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the different inositol phosphates from free inositol.
-
Quantification: Elute the total inositol phosphates from the column and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) can be determined from this dose-response curve.
In Vivo Characterization
This in vivo study is designed to evaluate the luteolytic efficacy of this compound in a target animal species.
Objective: To determine the effectiveness of this compound in inducing luteolysis and subsequent estrus in cattle.
Animals and Methods:
-
A cohort of healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) is selected.
-
The cows are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo).
-
On a specific day of the estrous cycle (e.g., day 7-10, when the CL is mature and responsive), the treatment group is administered a specific dose of this compound (e.g., via intramuscular injection).
-
Blood samples are collected at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment) for the measurement of serum progesterone concentrations.
-
The cows are observed for signs of estrus (e.g., standing to be mounted) for several days following treatment.
-
Luteolysis is confirmed by a significant drop in serum progesterone levels (e.g., to <1 ng/mL).
-
The efficacy of the treatment is determined by the percentage of cows that exhibit luteolysis and come into estrus within a defined period.
Conclusion
This compound is a potent synthetic analogue of prostaglandin F2α that functions as a selective agonist for the FP receptor. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to increased intracellular calcium and the activation of protein kinase C. Furthermore, the signaling of the FP receptor exhibits cross-talk with other critical cellular pathways, including the EGFR and MAPK cascades. While specific quantitative pharmacological data for this compound remains elusive in the public domain, its high luteolytic potency is well-established in veterinary medicine. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and other PGF2α analogues, which is essential for the development of new therapeutic agents targeting the FP receptor. Further research to quantify the binding affinity, potency, and efficacy of this compound would provide a more complete understanding of its pharmacological profile.## this compound: An In-depth Technical Guide on a Prostaglandin F2α Analogue
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic analogue of prostaglandin F2α (PGF2α) that demonstrates potent luteolytic activity, making it a valuable tool in veterinary reproductive medicine. Its mechanism of action is centered on its agonistic activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound mimics the physiological effects of endogenous PGF2α, primarily inducing the regression of the corpus luteum. This technical guide provides a detailed examination of this compound, including its pharmacological properties, the intricate signaling pathways it modulates, and standardized experimental protocols for its characterization.
Introduction
Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid involved in a wide array of physiological and pathological processes, with a particularly prominent role in female reproductive function, including luteolysis and parturition. This compound is a structurally modified version of PGF2α, designed to enhance its therapeutic efficacy. One of the key advantages of this compound is its increased potency; it is reported to be approximately 20 times more potent as a luteolytic agent than its natural counterpart, PGF2α. This heightened potency allows for effective therapeutic outcomes at lower administered doses.
Data Presentation: Quantitative Pharmacology
| Compound | Receptor Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) |
| This compound | Data Not Available | Data Not Available |
| Prostaglandin F2α (PGF2α) | ~1.0 | 36 |
| Travoprost acid | 35 ± 5 | 1.4 - 3.6 |
| Latanoprost acid | 98 | 32 - 124 |
| Table 1: Comparative Pharmacological Data of PGF2α and its Analogues at the FP Receptor. |
Signaling Pathways
This compound exerts its biological effects through the activation of the FP receptor. This receptor is primarily coupled to the Gq class of G proteins, initiating a well-defined signaling cascade.
Canonical Gq Signaling Pathway
Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream effector proteins, culminating in the cellular response, such as the initiation of luteolysis.
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
The signaling cascade initiated by FP receptor activation is not isolated. There is significant evidence for "cross-talk" with other major signaling pathways. One such mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through intracellular pathways, where GPCR activation leads to the stimulation of non-receptor tyrosine kinases, such as Src kinase. Activated Src can then phosphorylate and activate the EGFR, which in turn initiates the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a pathway critical for cell growth, proliferation, and differentiation.
References
- 1. Clinical and Luteolytic Effects of this compound (A Prostaglandin F2α Analogue) in Mares - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fertility in anoestrous dairy cows following treatment with prostaglandin F2 alpha or the synthetic analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fenprostalene for Estrous Synchronization in Mares
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproductive management to synchronize estrus. By inducing the regression of the corpus luteum (CL), this compound effectively shortens the diestrus phase of the estrous cycle, leading to a predictable onset of estrus and ovulation. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative efficacy of this compound for estrous synchronization in mares. Detailed signaling pathways and experimental workflows are presented to facilitate a deeper understanding and application in research and drug development settings.
Mechanism of Action: PGF2α-Induced Luteolysis
This compound functions by mimicking the action of endogenous PGF2α, which is the natural luteolysin in mares. The process of luteolysis is initiated by the binding of PGF2α or its analogues to specific receptors on the surface of luteal cells. In mares, PGF2α travels systemically from the uterus to the ovary, where the luteal cell membranes exhibit a high affinity for PGF2α molecules[1].
The binding of this compound to the PGF2α receptor (FP receptor), a G-protein coupled receptor, triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP signaling curtails support for progesterone production and ultimately initiates cellular apoptosis, leading to the structural and functional demise of the corpus luteum. A significant decline in serum and luteal progesterone concentrations is typically observed within hours of PGF2α analogue administration[2].
Quantitative Data Presentation
The efficacy of this compound in estrous synchronization has been quantified in several studies. The following tables summarize key performance indicators.
Table 1: Efficacy of a Single 250 µg Subcutaneous Dose of this compound
| Parameter | Result | Reference |
| Number of Mares | 10 | Bosu et al., 1983[3] |
| Dose | 250 µg (subcutaneous) | Bosu et al., 1983[3] |
| Interval to Estrus | 1 to 5 days | Bosu et al., 1983[3] |
| Conception Rate (Induced Estrus) | 60% (6/10) | Bosu et al., 1983 |
| Conception Rate (Next Estrus) | 20% (2/10) | Bosu et al., 1983 |
Table 2: Effect of this compound (250 µg) on Ovulation and Estrus Duration
| Parameter | This compound Group | Control (Saline) Group | P-value | Reference |
| Number of Mares | 8 | 8 | - | Savage & Liptrap, 1987 |
| Interval from Treatment to Ovulation (hours) | 41.25 | 73.50 | P = 0.001 | Savage & Liptrap, 1987 |
| Duration of Estrus (days) | 5.63 | 6.88 | P = 0.005 | Savage & Liptrap, 1987 |
| Ovulation within 48h of Treatment | 81% | 31% | P < 0.025 | Savage & Liptrap, 1987 |
Table 3: Comparative Efficacy of Prostaglandin Analogues in Mares
| Parameter | This compound | Cloprostenol | Dinoprost | Reference |
| Common Luteolytic Dose | 250 µg | 250-500 µg | 5-10 mg | Various |
| Onset of Estrus | 2-5 days | 2-4 days | 2-5 days | Various |
| Interval to Ovulation | Variable, can be hastened when given in estrus | Average 7.2 days post-treatment | 7-12 days post-treatment | Various |
| Side Effects | Local skin reaction | Systemic (sweating, colic) can be reduced with microdoses | Systemic (sweating, colic) | Bosu et al., 1983; Nie et al., 2001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the use of this compound in mares.
Protocol for Induction of Luteolysis and Estrus
Objective: To determine the luteolytic efficacy of this compound and the subsequent fertility in treated mares.
Materials:
-
Clinically healthy, cycling mares with a palpable corpus luteum.
-
This compound solution for injection.
-
Standard veterinary equipment for palpation, ultrasonography, and artificial insemination.
-
Progesterone assay kits.
Methodology:
-
Animal Selection: Select a cohort of healthy, cycling mares. Confirm the presence of a functional corpus luteum (5 days or more post-ovulation) via rectal palpation and ultrasonography. Collect blood samples to confirm progesterone levels are consistent with the diestrus phase.
-
Treatment Administration: Administer a single 250 µg dose of this compound via subcutaneous injection.
-
Monitoring:
-
Monitor mares daily for behavioral signs of estrus (teasing with a stallion).
-
Perform daily rectal palpation and ultrasonography to monitor follicular development and uterine edema.
-
Collect daily blood samples to measure serum progesterone concentrations to confirm luteolysis.
-
-
Insemination: Once a dominant follicle (≥35 mm) is detected and the mare is in estrus, perform artificial insemination.
-
Pregnancy Diagnosis: Conduct ultrasonography 14-16 days post-ovulation to determine pregnancy status.
Protocol for Hastening Ovulation
Objective: To evaluate the effect of this compound on the timing of ovulation when administered during estrus.
Materials:
-
Cycling mares.
-
This compound solution for injection.
-
Saline solution (for control group).
-
Equipment for teasing, palpation, and ultrasonography.
Methodology:
-
Estrus Detection: Identify the onset of estrus in a group of mares through daily teasing.
-
Treatment: At 60 hours after the onset of estrus, randomly assign mares to either a treatment group (250 µg this compound) or a control group (saline).
-
Ovulation Monitoring: Monitor follicular development via ultrasonography at 12-hour intervals until ovulation is confirmed.
-
Data Collection: Record the interval from treatment to ovulation and the total duration of estrus for each mare.
Pharmacokinetics
Side Effects and Considerations
This compound has been associated with a localized, sometimes painful, skin swelling at the injection site, which typically resolves within one to two days. This contrasts with other prostaglandin analogues like dinoprost and cloprostenol, which can cause transient systemic side effects such as sweating, increased gastrointestinal motility, and signs of colic. The localized nature of this compound's primary side effect may be advantageous in a clinical setting.
Conclusion
This compound is an effective luteolytic agent for the synchronization of estrus in mares. A standard 250 µg subcutaneous dose reliably induces luteolysis, leading to estrus within 1 to 5 days. Furthermore, its administration during estrus can significantly hasten the time to ovulation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of equine reproduction and drug development. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound in mares to further refine its clinical application.
References
Fenprostalene: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenprostalene, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used primarily in veterinary medicine. Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of this compound, with a focus on its primary target, the prostaglandin F (FP) receptor. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Prostanoid Receptors
This compound is a synthetic prostaglandin F2α analog.[1] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.[2] this compound and other PGF2α analogs are known to be potent agonists of the FP receptor.[3] The activation of the FP receptor initiates a signaling cascade that leads to physiological responses such as uterine muscle contraction and luteolysis, the regression of the corpus luteum.[2][3]
The prostanoid receptor family is comprised of nine main types and subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP. These receptors are distinguished by their preferential binding to different prostaglandins. The selectivity of a prostaglandin analog for a specific receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. While this compound is known to be a potent FP receptor agonist, its binding affinity across the full panel of prostanoid receptors is not extensively documented in publicly available literature. However, based on the behavior of its parent compound, PGF2α, and other analogs, a high degree of selectivity for the FP receptor is anticipated, with potential for some cross-reactivity, particularly with the EP3 receptor.
Receptor Binding Affinity and Selectivity Profile
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, and it is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind to a specific receptor type in preference to others.
Table 1: Representative Binding Affinity Profile of PGF2α Analogs at Prostanoid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Relative Affinity |
| FP | PGF2α | ~1-10 | High |
| EP1 | PGF2α | >100 | Low |
| EP2 | PGF2α | >1000 | Very Low |
| EP3 | PGF2α | ~50-100 | Moderate to Low |
| EP4 | PGF2α | >1000 | Very Low |
| DP | PGF2α | >1000 | Very Low |
| IP | PGF2α | >1000 | Very Low |
| TP | PGF2α | >100 | Low |
Note: The Ki values for PGF2α are approximate and can vary depending on the experimental conditions and tissue/cell type used. Data for this compound is expected to show a high affinity for the FP receptor, with varying degrees of lower affinity for other receptors, particularly EP3.
Signaling Pathway of this compound at the FP Receptor
Upon binding to the FP receptor, this compound, as a PGF2α agonist, is expected to activate the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.
Experimental Protocols for Receptor Binding Assays
The binding affinity and selectivity of this compound can be determined using competitive radioligand binding assays. The following protocol is a generalized methodology based on standard practices for prostanoid receptor binding assays.
4.1. Materials and Reagents
-
Radioligand: [³H]-PGF2α (specific activity ~100-200 Ci/mmol)
-
Unlabeled Ligands: this compound, PGF2α, and a panel of selective agonists/antagonists for other prostanoid receptors (for selectivity screening).
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human FP receptor or other prostanoid receptor subtypes. Alternatively, tissue homogenates known to be rich in the target receptor (e.g., bovine corpus luteum for FP receptors) can be used.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C)
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter
4.2. Membrane Preparation
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
4.3. Competitive Binding Assay Procedure
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: Assay buffer, [³H]-PGF2α, and membrane preparation.
-
Non-specific Binding: A high concentration of unlabeled PGF2α (e.g., 10 µM), [³H]-PGF2α, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound (or other competing ligands), [³H]-PGF2α, and membrane preparation.
-
-
The final concentration of [³H]-PGF2α should be at or near its Kd for the receptor.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a potent prostaglandin F2α analog that exerts its biological effects primarily through the activation of the FP receptor. While comprehensive quantitative data on its binding affinity and selectivity across the full panel of prostanoid receptors is limited in the public domain, it is expected to exhibit high affinity and selectivity for the FP receptor. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other related compounds. A thorough characterization of its receptor binding profile is essential for a complete understanding of its mechanism of action and for the development of new therapeutic agents with improved selectivity and reduced side effects.
References
- 1. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Downstream Signaling Pathways Activated by Fenprostalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound. It details the canonical Gq/11-Phospholipase C pathway, leading to calcium mobilization and protein kinase C activation, as well as the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade. This document includes a summary of quantitative data derived from studies on the native ligand PGF2α and other FP receptor agonists, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a potent synthetic analogue of prostaglandin F2α, utilized primarily in veterinary medicine for its luteolytic and uterotonic effects.[1] Its mechanism of action is centered on its high affinity and agonist activity at the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and is expressed in various tissues, including the corpus luteum, uterus, and ciliary muscle.[2] Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent initiation of downstream signaling cascades. Understanding these pathways is crucial for elucidating the full spectrum of this compound's biological activities and for the development of novel therapeutic applications.
Primary Signaling Pathway: The Gq/11-Phospholipase C Cascade
The principal signaling mechanism initiated by this compound binding to the FP receptor is through the activation of the Gq/11 family of G-proteins.[2][3] This activation sets off a well-characterized signaling cascade involving the production of key second messengers.
Activation of Phospholipase C (PLC)
The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
Inositol Trisphosphate (IP3) and Calcium Mobilization
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel. Binding of IP3 triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. This elevation in cytosolic calcium is a critical event that mediates many of the cellular responses to this compound.
Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation
Concurrently, DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane. DAG, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to downstream cellular responses, including gene expression changes and smooth muscle contraction.
References
- 1. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase C activation by prostaglandins and thromboxane A2 in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Fenprostalene on Luteal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and for therapeutic applications requiring luteal regression. Understanding its mechanism of action at the cellular level is crucial for optimizing its use and for the development of novel reproductive therapies. This technical guide provides an in-depth overview of the in vitro effects of this compound and other PGF2α analogues on luteal cells. It details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data from relevant studies.
Introduction
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone.[1] The regression of the CL, or luteolysis, is a critical process for the initiation of a new reproductive cycle in the absence of pregnancy.[2] Prostaglandin F2α (PGF2α) is the primary physiological signal for luteolysis in many species.[2][3] this compound, as a PGF2α analogue, mimics the action of endogenous PGF2α to induce luteolysis.[4] This document focuses on the direct effects of this compound and its class of compounds on luteal cells in an in vitro setting, independent of systemic physiological factors.
Signaling Pathway of this compound in Luteal Cells
This compound exerts its effects by binding to the PGF2α receptor (FPr), a G-protein coupled receptor located on the plasma membrane of luteal cells, particularly the large luteal cells. This binding initiates a well-characterized signaling cascade that ultimately leads to a decrease in progesterone synthesis (functional luteolysis) and programmed cell death (structural luteolysis).
The primary signaling pathway activated by the this compound-FPr complex is the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates the downstream cellular responses. These responses include the inhibition of steroidogenic acute regulatory protein (StAR), which is crucial for cholesterol transport into the mitochondria—the rate-limiting step in progesterone synthesis. Prolonged activation of this pathway can also initiate apoptotic cascades, leading to cell death.
Experimental Protocols
The following protocols are generalized from methodologies reported for the in vitro study of PGF2α and its analogues on luteal cells.
Luteal Cell Isolation and Culture
This protocol describes the enzymatic dissociation and culture of luteal cells from bovine corpora lutea.
Materials:
-
Corpora lutea from the mid-luteal phase (Days 10-12) of the estrous cycle.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase (Type I or II)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin/Streptomycin)
-
Culture plates
Procedure:
-
Tissue Collection: Aseptically collect corpora lutea from ovaries within minutes of slaughter and transport them to the lab on ice in sterile saline.
-
Dissociation: Mince the luteal tissue into small pieces. Incubate the minced tissue in DMEM containing collagenase (e.g., 0.25%) and DNase I (e.g., 0.01%) at 37°C for 60-90 minutes with gentle agitation.
-
Cell Isolation: Filter the cell suspension through a sterile mesh (e.g., 70-100 µm) to remove undigested tissue. Wash the cells by centrifugation and resuspend them in DMEM with 10% FBS.
-
Cell Culture: Plate the cells in culture plates at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate). Culture the cells at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours to allow for attachment.
-
Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of this compound or a vehicle control. The treatment duration can vary from a few hours to several days depending on the endpoint being measured.
Progesterone Assay
Progesterone concentration in the culture medium is typically measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells.
-
Caspase Activity Assay: To quantify apoptosis, the activity of key executioner caspases, such as caspase-3, can be measured using commercially available kits.
Quantitative Data on the Effects of PGF2α Analogues
Direct quantitative in vitro data for this compound is limited in the public literature. However, studies on PGF2α and other analogues like Cloprostenol provide valuable insights into the expected dose-dependent effects.
| Parameter | PGF2α Analogue | Cell Type | Concentration Range | Effect | Reference |
| Progesterone Production | Cloprostenol | Feline Luteal Cells | 10 ng/mL | Significant reduction | |
| PGF2α | Bovine Luteal Cells | 1 µM | Inhibition of LH-stimulated production | ||
| Cell Adhesion | PGF2α | Bovine Luteal Theca Cells | 0.01 - 1.0 mM | Significant decrease |
| Parameter | PGF2α Analogue | Cell Type | Time Point | Effect | Reference |
| Progesterone Production | PGF2α | Bovine Luteal Cells | > 24 hours | Inhibition of agonist-stimulated production | |
| Cloprostenol | Feline Luteal Cells | 48 hours | Significant reduction |
Logical Relationships in Luteal Cell Function
The regulation of luteal cell function involves a complex interplay of hormones and intracellular signaling molecules. Progesterone itself can have feedback effects on the luteal cell, and there is a delicate balance between pro-survival and pro-apoptotic signals.
Conclusion
This compound and other PGF2α analogues induce luteolysis in vitro by activating the PLC-IP3-DAG signaling cascade, leading to an increase in intracellular calcium, activation of PKC, inhibition of progesterone synthesis, and eventual apoptosis. The experimental protocols and quantitative data presented in this guide, derived from studies on PGF2α and its analogues, provide a robust framework for researchers and drug development professionals working on the modulation of luteal function. Further studies focusing specifically on the dose-response and temporal effects of this compound in various species will enhance our understanding and application of this potent luteolytic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and Luteolytic Effects of this compound (A Prostaglandin F2α Analogue) in Mares - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone production by dispersed cells from human corpus luteum: stimulation by gonadotrophins and prostaglandin F 2 alpha; lack of response to adrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fenprostalene in the Induction of Parturition in Bitches: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), has been investigated for its utility in the elective induction of parturition in bitches. Its mechanism of action is centered on its luteolytic and ecbolic properties, leading to a decline in progesterone and the initiation of myometrial contractions. This technical guide provides an in-depth analysis of the available scientific literature on the use of this compound for labor induction in canines. It summarizes key experimental data, details methodological protocols, and visualizes the underlying physiological pathways and experimental designs. The primary focus is a critical evaluation of a significant study by Moriyoshi et al. (1999), which explored methods to mitigate the adverse effects associated with prostaglandin administration while maintaining efficacy in inducing parturition. The findings suggest that a low, divided-dose regimen of this compound, combined with a parasympatholytic premedication, offers a safer and more reliable approach to elective parturition in bitches.
Introduction
The ability to safely and reliably induce parturition in bitches holds significant value in veterinary medicine, particularly in cases of prolonged gestation, for management of breeding colonies, and to schedule veterinary assistance for anticipated dystocia. Prostaglandin F2α and its synthetic analogues are potent luteolytic agents in canines, making them candidates for the induction of labor.[1][2] However, their clinical use has been hampered by the frequent occurrence of undesirable side effects, such as emesis, diarrhea, salivation, and abdominal distress.[1][2][3] this compound, a long-acting PGF2α analogue, has been a subject of research to refine its application for this purpose. This document synthesizes the current knowledge on this compound's role in inducing parturition in bitches, with a focus on quantitative data and experimental methodologies.
Mechanism of Action: Signaling Pathways
This compound exerts its effects through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The binding of this compound to FP receptors on luteal cells and myometrial cells initiates distinct signaling cascades that culminate in luteolysis and uterine contractions, respectively.
Luteolytic Pathway
In the bitch, the corpus luteum is the primary source of progesterone throughout gestation. A decline in progesterone is a prerequisite for the initiation of parturition. This compound induces luteolysis, leading to a rapid drop in plasma progesterone concentrations. This is achieved through the activation of the Gq/11 G-protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to apoptosis of luteal cells and a cessation of progesterone synthesis.
Myometrial Contraction Pathway
The decline in progesterone removes the quiescent block on the myometrium, making it responsive to contractile stimuli. This compound directly stimulates myometrial contractions through a similar signaling pathway involving the FP receptor. The resulting increase in intracellular calcium in myometrial cells activates the calmodulin light-chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Experimental Protocols
The primary study by Moriyoshi et al. (1999) provides a detailed experimental protocol for investigating the induction of parturition in bitches using this compound.
Animal Model and Housing
-
Species: Canine (Beagle bitches)
-
Number of Animals: 16
-
Age: 11 months to 6 years and 2 months
-
Health Status: Pregnant and healthy
-
Gestation Stage: 56 to 58 days after the last mating or artificial insemination.
-
Housing: Laboratory-raised colony.
-
Acclimation: Animals were accustomed to the laboratory environment.
-
Pre-treatment: All bitches were fasted for 24 hours before the start of the treatment.
Experimental Design and Treatment Groups
The bitches were randomly assigned to one of three treatment groups:
-
Group I (n=5): A single subcutaneous injection of this compound at a dose of 5 µg/kg.
-
Group II (n=6): An intravenous injection of prifinium bromide (7.5 mg/head) followed 5 minutes later by a single subcutaneous injection of this compound at a dose of 5 µg/kg.
-
Group III (n=5): An intravenous injection of prifinium bromide (7.5 mg/head) followed 5 minutes later by a subcutaneous injection of this compound at a dose of 2.5 µg/kg, with a second 2.5 µg/kg dose of this compound administered 1 hour after the first.
Data Collection and Analysis
-
Side Effects: The incidence, time of onset, and duration of side effects (salivation, vomiting, colic, watery diarrhea) were recorded. A scoring system was used to quantify the severity of these effects.
-
Time to Parturition: Bitches were observed at 6-hour intervals until signs of parturition appeared, and then at 1-hour intervals until the initiation of parturition.
-
Hormonal Analysis: Blood samples were collected to measure plasma progesterone and cortisol concentrations at various time points before and after treatment.
-
Puppy Viability: The number of live and stillborn puppies was recorded, and the survival rate of newborn puppies was calculated at one week post-partum.
-
Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the treatment groups.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Moriyoshi et al. (1999).
Table 1: Treatment Protocols and Outcomes
| Group | Pre-treatment (IV) | This compound Treatment (SQ) | Time to Parturition (mean ± SD, hours) | Litter Size (mean ± SD) |
| I | None | 5 µg/kg (single dose) | 32 ± 11 | 5.6 ± 0.9 |
| II | Prifinium Bromide (7.5 mg/head) | 5 µg/kg (single dose) | 36 ± 7 | 5.7 ± 0.5 |
| III | Prifinium Bromide (7.5 mg/head) | 2.5 µg/kg (two doses, 1 hr apart) | 34 ± 5 | 5.6 ± 1.1 |
Data sourced from Moriyoshi et al., 1999.
Table 2: Incidence and Severity of Side Effects
| Side Effect | Group I (5 µg/kg this compound) | Group II (Prifinium + 5 µg/kg this compound) | Group III (Prifinium + 2.5 µg/kg x 2 this compound) |
| Salivation | 100% | Reduced Incidence | No side effects observed |
| Vomiting | High Incidence | Reduced Incidence | No side effects observed |
| Colic Symptoms | High Incidence | Reduced Incidence | No side effects observed (apart from colic) |
| Watery Diarrhea | 80-100% | Reduced Incidence | No side effects observed |
| Side Effect Score (mean ± SD) | High | Significantly Lower than Group I | Significantly Lower than Groups I & II |
Data compiled from Moriyoshi et al., 1999.
Table 3: Hormonal and Puppy Survival Data
| Group | Peak Plasma Cortisol | One-Week Puppy Survival Rate |
| I | Highest Increase | Lowest |
| II | Significantly Lower than Group I | Intermediate |
| III | Smallest Increase | Highest (Significantly higher than Groups I & II) |
Data sourced from Moriyoshi et al., 1999.
Discussion and Conclusion
The administration of this compound is effective in inducing parturition in bitches, with a time to onset of approximately 32 to 36 hours. However, a single dose of 5 µg/kg is associated with a high incidence of severe side effects, including salivation, vomiting, colic, and diarrhea. These adverse effects are likely due to the stimulation of smooth muscle in the gastrointestinal tract and other organs. The associated increase in plasma cortisol suggests a significant physiological stress response in the treated animals.
Pre-treatment with prifinium bromide, a parasympathetic nerve blocking agent, significantly mitigates these side effects. Furthermore, a divided low-dose regimen of this compound (2.5 µg/kg administered twice, one hour apart) following prifinium bromide pre-treatment appears to be the most favorable protocol. This approach not only minimizes observable side effects and the associated stress response (as indicated by lower cortisol levels) but also results in a higher one-week survival rate for the newborn puppies.
References
Stability and Degradation of Fenprostalene in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenprostalene, a synthetic analog of prostaglandin F2α, is utilized in veterinary medicine for its luteolytic and uterotonic effects. The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. This technical guide provides an in-depth analysis of the stability and degradation of this compound in aqueous environments, with a focus on the kinetic and mechanistic aspects of its degradation. The information presented herein is compiled from published scientific literature and is intended to support research and development activities.
Core Concepts: Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its methyl ester at the C-1 position.[1] This reaction is subject to catalysis by both acids and bases.[1]
Diagram: this compound Hydrolysis Pathway
Caption: Hydrolysis of this compound to its corresponding carboxylic acid.
Quantitative Data Summary
Table 1: Factors Influencing this compound Degradation in Aqueous Solution
| Parameter | Effect on Degradation Rate | Primary Degradation Reaction |
| pH | Increased degradation at acidic and basic pH. | Specific acid and base-catalyzed hydrolysis of the C-1 methyl ester.[1] |
| Temperature | Increased temperature accelerates degradation. | Follows Arrhenius kinetics. |
| Oxygen | In polyethylene glycol 400 solution, degradation is oxygen-dependent.[2] In purely aqueous solutions, the primary pathway is hydrolysis. | Oxidation (in the presence of oxidizable solvents). |
| Light | Data not specifically available for this compound. General photostability testing is recommended as per ICH guidelines. | Potential for photodegradation. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability and degradation of this compound in aqueous solutions, based on established scientific principles and regulatory guidelines.
pH-Rate Profile Determination
This experiment aims to determine the rate of this compound degradation across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a pH range of 2 to 12 (e.g., citrate, phosphate, borate buffers) with a constant ionic strength.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute it into each buffer to a final concentration suitable for the analytical method.
-
Incubation: Incubate the samples in constant temperature baths at various temperatures (e.g., 40, 50, 60, and 70 °C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Analysis: Immediately analyze the concentration of remaining this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH and temperature. The slope of the resulting line will be the pseudo-first-order rate constant (k). The pH-rate profile can be generated by plotting log(k) versus pH.
Diagram: Experimental Workflow for pH-Rate Profile Study
Caption: Workflow for determining the pH-rate profile of this compound.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.
Methodology:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70 °C).
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained to separate light-induced degradation from thermal degradation.
Analysis of Degradation Products:
The stressed samples should be analyzed by a suitable chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products.
Diagram: Logical Flow of Forced Degradation Studies
Caption: Logical relationship in forced degradation studies.
Conclusion
The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of its C-1 methyl ester, a reaction that is catalyzed by both acidic and basic conditions. Temperature is also a critical factor that accelerates this degradation. While specific photostability data for this compound is not extensively documented, it is prudent to evaluate its light sensitivity according to established regulatory guidelines. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to comprehensively assess the stability of this compound and to develop stable formulations. A thorough understanding of these degradation pathways and the factors that influence them is essential for ensuring the quality, efficacy, and safety of this compound-containing products.
References
Methodological & Application
Application Notes and Protocols for Fenprostalene in Bovine Uterine Motility Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Fenprostalene, a synthetic analogue of Prostaglandin F2α (PGF2α), for studying bovine uterine motility. The following sections detail its mechanism of action, signaling pathways, and established experimental protocols for both in vivo and in vitro studies.
Mechanism of Action and Signaling Pathway
This compound, as a PGF2α analogue, exerts its uterokinetic effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] The activation of the FP receptor in myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. While the precise signaling pathway for this compound in bovine uterine tissue is not fully elucidated in the provided literature, it is presumed to follow the established PGF2α signaling pathway in uterine smooth muscle.
This pathway primarily involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains, resulting in myometrial contraction.
References
Application Notes and Protocols for Fenprostalene in Canine Parturition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenprostalene, a long-acting synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent that also stimulates myometrial contractions.[1][2] These properties make it a candidate for the induction of parturition in canines. Progesterone, produced by the corpora lutea, is essential for maintaining pregnancy in the bitch.[3] A rapid decline in serum progesterone concentration to below 2 ng/mL is a key physiological trigger for the onset of normal whelping.[3][4] this compound induces parturition by causing regression of the corpus luteum (luteolysis), leading to a sharp drop in progesterone levels and promoting uterine contractions.
These notes provide detailed protocols for the administration of this compound to induce parturition in canines, based on published experimental data. The primary goal of the outlined protocols is to achieve successful parturition while minimizing common side effects associated with prostaglandin administration, such as vomiting, diarrhea, salivation, and colic.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating different protocols for this compound-induced parturition in Beagle bitches.
Table 1: Dosage and Administration Protocols
| Group | Pre-treatment (Intravenous) | This compound Dosage (Subcutaneous) | Number of Bitches (n) |
| I | None | 5 µg/kg (single injection) | 5 |
| II | Prifinium bromide (7.5 mg/head) | 5 µg/kg (single injection, 5 min after pre-treatment) | 6 |
| III | Prifinium bromide (7.5 mg/head) | 2.5 µg/kg (two injections, 1 hour apart) | 5 |
Table 2: Efficacy and Outcomes
| Group | Time to Parturition (hours, mean ± SD) | Litter Size (puppies, mean ± SD) | One-Week Puppy Survival Rate (%) |
| I | 32 ± 11 | 5.6 ± 0.9 | 67.9% |
| II | 36 ± 7 | 5.7 ± 0.5 | 82.3% |
| III | 34 ± 5 | 5.6 ± 1.1 | 97.1% |
Table 3: Incidence and Severity of Side Effects
| Group | Salivation | Vomiting | Colic Symptoms | Watery Diarrhea | Side Effect Score (mean ± SD) |
| I | 100% | 80% | 100% | 80% | 6.8 ± 1.3 |
| II | 17% | 0% | 100% | 0% | 2.5 ± 1.0 |
| III | 0% | 0% | 80% | 0% | 1.6 ± 0.5 |
| Side effect scores were calculated based on severity: 2 for severe, 1 for slight, and 0 for absence of the side effect. |
Table 4: Physiological Responses (Mean Values)
| Group | Peak Respiratory Rate (breaths/min) | Lowest Body Temperature (°C) |
| I | 197 | 36.3 |
| II | 236 | 36.8 |
| III | 179 | 36.5 |
Experimental Protocols
The following is a detailed methodology for an experiment designed to investigate the effects of this compound on the induction of parturition in canines, adapted from the work of Nagao et al., 1999.
3.1 Animal Selection and Preparation
-
Subjects: Use healthy, pregnant Beagle bitches (or other similar-sized breed) with confirmed pregnancy dates. The reported study used 16 bitches aged from 11 months to 6 years and 2 months.
-
Gestation Stage: Administer treatment between days 56 and 58 of pregnancy, calculated from the last day of mating or artificial insemination.
-
Acclimatization: House the animals in a controlled environment and allow for an adequate acclimatization period before the experiment.
-
Pre-treatment Fasting: Fast all bitches for 24 hours prior to the administration of this compound to potentially reduce the severity of gastrointestinal side effects.
-
Baseline Monitoring: Before treatment, record baseline physiological parameters, including rectal temperature, respiratory rate, and heart rate. Collect a baseline blood sample for progesterone analysis.
3.2 Treatment Administration Protocol (Group III - Recommended Protocol) This protocol, which resulted in minimal side effects and the highest puppy survival rate, is detailed below.
-
Pre-medication: Administer Prifinium bromide (a parasympathetic nerve blocking agent) at a dose of 7.5 mg per head via intravenous (IV) injection.
-
First this compound Injection: Five minutes after the Prifinium bromide injection, administer this compound subcutaneously (SQ) at a dose of 2.5 µg/kg body weight.
-
Second this compound Injection: One hour after the first this compound injection, administer a second SQ dose of this compound at 2.5 µg/kg body weight.
3.3 Post-Administration Monitoring and Data Collection
-
Side Effects: Continuously observe the bitches for the first few hours post-injection for common side effects: salivation, vomiting, colic symptoms (restlessness, abdominal discomfort), and diarrhea. Score the severity of each observed side effect (e.g., 0 = absent, 1 = slight, 2 = severe).
-
Physiological Parameters: Monitor and record rectal temperature, respiratory rate, and heart rate at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly for the next 6 hours, then every 6 hours) until parturition begins.
-
Hormone Analysis: Collect blood samples at specific time points (e.g., 1, 8, and 24 hours post-administration) to measure plasma progesterone concentrations via enzyme immunoassay or a similar validated method. This will confirm luteolysis.
-
Parturition Onset: Observe the bitches at 6-hour intervals for signs of impending parturition (e.g., nesting behavior, restlessness). Once signs appear, monitor at 1-hour intervals until the delivery of the first puppy. Record the total time from the first this compound administration to the initiation of parturition.
-
Whelping and Neonatal Assessment: Record the litter size for each bitch. Assess the health of all newborn puppies and monitor their survival rate over the first week post-partum.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in myometrial and luteal cells.
Experimental Workflow
Caption: Experimental workflow for inducing parturition with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of administration of prostagrandin F(2)(alpha)-analogue this compound on canine corpus luteum and subsequent recurrence of estrus and fecundity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. Whelping and Queening in Bitches and Queens - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
Application Notes and Protocols for Estrous Synchronization in Swine Using Fenprostalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific data exists for the use of Fenprostalene for estrous synchronization in swine. The following protocols and data are based on the established use of other Prostaglandin F2α (PGF2α) analogues in swine and the known luteolytic mechanism of this class of compounds. This compound is a PGF2α analogue and is expected to have a similar mechanism of action. Researchers should conduct pilot studies to determine the optimal dosage and timing for this compound.
Introduction
Estrous synchronization is a critical component of modern swine production and research, enabling efficient application of artificial insemination (AI), facilitating fixed-time AI protocols, and creating uniform groups of pregnant animals for studies. This compound, a synthetic analogue of Prostaglandin F2α (PGF2α), induces luteolysis, the regression of the corpus luteum (CL).[1] This action reduces progesterone levels, allowing for the initiation of a new follicular phase, estrus, and ovulation.[2][3]
The porcine CL is, however, refractory to the luteolytic action of a single dose of PGF2α until after day 12 of the estrous cycle.[1][4] Therefore, protocols for estrous synchronization using PGF2α analogues in cycling gilts and sows must account for this physiological characteristic.
Mechanism of Action: PGF2α Signaling Pathway in Luteolysis
This compound, as a PGF2α analogue, binds to the PGF2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to both functional and structural regression of the corpus luteum.
Functional Luteolysis:
-
Inhibition of progesterone synthesis.
-
Increased expression of enzymes involved in estradiol biosynthesis within the CL.
Structural Luteolysis:
-
Induction of apoptosis (programmed cell death) in luteal cells.
-
Infiltration of immune cells, which contribute to the breakdown of the CL tissue.
The signaling pathway involves the activation of protein kinase C (PKC) and an increase in intracellular calcium concentrations, which trigger the downstream effects leading to luteolysis.
Caption: PGF2α signaling pathway in a porcine luteal cell leading to luteolysis.
Experimental Protocols
The following are representative protocols for estrous synchronization in swine using a PGF2α analogue. The timing and dosages should be optimized for this compound in a pilot study.
Protocol 1: Synchronization of Estrus in Cycling Gilts (Two-Dose Protocol)
This protocol is effective in cycling gilts that are at random stages of the estrous cycle. The two-dose regimen ensures that all treated animals will have a responsive corpus luteum (older than 12 days) at the time of the second injection.
Experimental Workflow:
Caption: Experimental workflow for a two-dose PGF2α synchronization protocol.
Methodology:
-
Animal Selection: Select healthy, cycling gilts of appropriate age and weight for breeding.
-
First Injection: Administer the first intramuscular (IM) injection of this compound. The dosage should be determined in a pilot study (a typical dose for other PGF2α analogues is 5-10 mg).
-
Second Injection: Administer a second IM injection of this compound 11 to 14 days after the first injection.
-
Estrus Detection: Begin checking for signs of estrus (e.g., standing reflex in the presence of a boar, swollen and reddened vulva) 2 to 3 days after the second injection. Estrus is expected to occur 4 to 5 days post-injection.
-
Artificial Insemination: Perform artificial insemination 12 to 24 hours after the onset of standing estrus. A second insemination can be performed 12 to 24 hours later to increase conception rates.
Protocol 2: Synchronization of Estrus in Gilts with Known Cycle Stage
This protocol is for use in gilts where the stage of the estrous cycle is known and is between days 13 and 21.
Methodology:
-
Animal Selection: Select healthy, cycling gilts that are confirmed to be between day 13 and day 21 of their estrous cycle (post-ovulation).
-
Single Injection: Administer a single IM injection of this compound at the determined dosage.
-
Estrus Detection and AI: Follow steps 4 and 5 from Protocol 1.
Data Presentation
The following tables summarize representative data from studies using PGF2α analogues for estrous synchronization in swine. Specific efficacy data for this compound is limited.
Table 1: Efficacy of a Two-Dose PGF2α Analogue Protocol in Gilts
| Parameter | Result | Reference |
| Estrus Response Rate | 85 - 95% | |
| Interval to Estrus (days) | 4 - 6 | |
| Farrowing Rate | 80 - 90% | |
| Total Pigs Born per Litter | 10.0 - 11.4 |
Table 2: Efficacy of a Single-Dose PGF2α Analogue Protocol in Gilts (Treated after Day 12 of Estrus)
| Parameter | Result | Reference |
| Estrus Response Rate | 90 - 100% | |
| Interval to Estrus (days) | 3 - 5 | |
| Conception Rate | 85 - 95% |
Safety and Handling
-
Handling Precautions: Prostaglandins can be absorbed through the skin and may cause bronchospasm. Women of childbearing age, asthmatics, and persons with bronchial or other respiratory problems should exercise extreme caution when handling this product. In case of accidental skin contact, wash immediately with soap and water.
Conclusion
This compound, as a PGF2α analogue, is a potential tool for estrous synchronization in swine. The provided protocols, based on the established use of similar compounds, offer a framework for its application. However, due to the limited specific data for this compound, it is imperative for researchers and professionals to conduct preliminary studies to establish optimal dosages, timings, and to verify its efficacy and safety within their specific production or research settings.
References
- 1. Prostaglandin F2α and control of reproduction in female swine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. msd-animal-health-swine.com [msd-animal-health-swine.com]
- 4. Effect of Decreasing Intraluteal Progesterone on Sensitivity of the Early Porcine Corpus Luteum to the Luteolytic Actions of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenprostalene in Wildlife Reproductive Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in reproductive management. Its primary mechanism of action is the induction of luteolysis, the regression of the corpus luteum (CL), which leads to a rapid decline in progesterone levels. This interruption of progesterone production can be utilized to synchronize estrus, induce abortion, and manage reproductive cycles in various animal species. While its use is well-established in domestic livestock, its application in wildlife reproductive management presents a valuable tool for population control and conservation efforts. These notes provide an overview of this compound's mechanism of action, available quantitative data on PGF2α analogues in wildlife, and generalized protocols for its application in research settings.
Mechanism of Action: Luteolysis
This compound, like other PGF2α analogues, initiates a cascade of events in the corpus luteum that culminates in both functional and structural regression.[1][2]
-
Functional Luteolysis: This involves the rapid inhibition of progesterone synthesis.[1]
-
Structural Luteolysis: This is characterized by apoptosis (programmed cell death) of luteal cells and an influx of immune cells to remodel the tissue.[1][2]
The binding of this compound to the prostaglandin F2α receptor (FP receptor) on luteal cells triggers several intracellular signaling pathways. These pathways interfere with luteotrophic signaling, such as that from Luteinizing Hormone (LH), and activate pathways leading to cell death.
Data Presentation: Efficacy of PGF2α and its Analogues in Wildlife and Domestic Species
The following tables summarize quantitative data from studies on the use of PGF2α and its analogues for reproductive management. Data on this compound in wildlife is limited; therefore, data from closely related compounds and domestic species are included for comparative purposes.
Table 1: Efficacy of PGF2α for Pregnancy Termination in White-Tailed Deer (Odocoileus virginianus)
| Gestation Stage | Treatment | Efficacy (Abortion Rate) | Notes | Reference |
| Early (40-59 days) | Single PGF2α treatment | 40% (2/5) | Does that aborted were observed to re-breed. | |
| Late (113-154 days) | Single PGF2α treatment | 88% (7/8) | Does did not re-breed post-abortion. | |
| Late (94-135 days) | 25 mg PGF2α implant | 100% (16/16) | Delivered via biobullets. | |
| Late (140 days) | 50 mg PGF2α (i.m.) + 15 mg betamethasone (i.m.) | 71% (5/7) | Combination therapy. |
Table 2: Dosage and Efficacy of PGF2α and Analogues in Domestic Ruminants for Abortion
| Species | Gestation Stage | Drug | Dosage | Efficacy (Abortion Rate) | Reference |
| Feedlot Heifers | First Trimester (40-90 days) | PGF2α | 20 mg (i.m.) | 100% | |
| Feedlot Heifers | First Trimester (40-90 days) | PGF2α | 40 mg (i.m.) | 100% | |
| Goats | ~3 months | PGF2α | 5 mg (i.m.), 2 doses 24h apart | 100% |
Table 3: Dosage and Efficacy of PGF2α Analogues for Pregnancy Termination in Other Species
| Species | Drug | Dosage | Efficacy | Reference |
| Bitch (Dog) | Cloprostenol | 1-2.5 mcg/kg once daily | Effective for late-term abortion. | |
| Bitch (Dog) | Natural PGF2α | 250 mcg/kg twice daily for ≥4 days | Induces luteolysis and pregnancy termination. | |
| Queen (Cat) | Cloprostenol | 5 mcg/kg with cabergoline once daily | Successful termination from mid-pregnancy. |
Experimental Protocols
The following are generalized protocols for the use of this compound and other PGF2α analogues in wildlife reproductive management research. These are templates and must be adapted for each species, with careful consideration of animal welfare, and approved by the relevant institutional animal care and use committee (IACUC).
Protocol 1: Induction of Abortion in a Captive Ungulate Species
Objective: To determine the efficacy of this compound for pregnancy termination.
Materials:
-
This compound solution for injection
-
Remote drug delivery system (e.g., dart gun) or manual injection equipment
-
Animal handling and restraint equipment as appropriate for the species
-
Ultrasound equipment for pregnancy diagnosis and monitoring
-
Blood collection supplies for hormone analysis (e.g., progesterone)
-
Personal protective equipment (PPE)
Methodology:
-
Animal Selection and Acclimation:
-
Select healthy, pregnant females of the target species.
-
Confirm pregnancy and determine gestational stage via ultrasound.
-
Acclimate animals to the experimental enclosure and handling procedures to minimize stress.
-
-
Pre-treatment Data Collection:
-
Collect a baseline blood sample to measure serum progesterone levels.
-
Record baseline behavioral observations.
-
-
This compound Administration:
-
Based on available literature for similar species, determine a starting dose of this compound.
-
Administer this compound via intramuscular injection, either manually or remotely. The subcutaneous route may also be considered.
-
-
Post-treatment Monitoring:
-
Conduct daily behavioral observations, noting any signs of impending abortion, distress, or side effects.
-
Collect blood samples at regular intervals (e.g., 24, 48, 72 hours post-injection) to monitor the decline in progesterone levels.
-
Perform follow-up ultrasound examinations to confirm the termination of pregnancy.
-
Monitor for the expulsion of the fetus and placental membranes.
-
Provide veterinary care as needed.
-
-
Data Analysis:
-
Calculate the abortion rate (efficacy).
-
Analyze the change in progesterone concentrations over time.
-
Document all behavioral changes and clinical signs.
-
Protocol 2: Estrus Synchronization in a Group of Female Ungulates
Objective: To synchronize the estrous cycles of a group of females for timed breeding or artificial insemination.
Materials:
-
This compound solution for injection
-
Animal identification (e.g., ear tags, collars)
-
Blood collection supplies for progesterone analysis
-
Estrus detection aids (e.g., tail paint, heat detection patches)
Methodology:
-
Animal Selection:
-
Select non-pregnant, cycling females.
-
Confirm the presence of a functional corpus luteum via progesterone assay (>1 ng/mL) or ultrasound. Animals not in the luteal phase will not respond to this compound.
-
-
This compound Administration:
-
Administer a single luteolytic dose of this compound via intramuscular injection.
-
-
Estrus Detection:
-
Beginning 24 hours post-injection, monitor females for signs of estrus (e.g., standing to be mounted, increased activity, vocalization).
-
Observe animals at least twice daily for accurate detection of estrus onset.
-
-
Breeding/Insemination:
-
Animals will typically come into estrus 2-5 days after this compound administration.
-
Introduce a male for natural breeding or perform artificial insemination at the appropriate time based on observed estrus.
-
-
Confirmation of Success:
-
Monitor for subsequent return to estrus (indicating failure of conception).
-
Confirm pregnancy via ultrasound at an appropriate interval post-breeding.
-
Visualization of Experimental Workflow
Considerations and Future Directions
The use of this compound and other PGF2α analogues in wildlife reproductive management is a promising area of research. However, it is crucial to acknowledge the following:
-
Species-Specific Responses: Dosages and efficacy can vary significantly between species. Pilot studies are essential to determine appropriate protocols for new species.
-
Animal Welfare: The potential for side effects, such as transient discomfort or behavioral changes, must be carefully monitored and mitigated.
-
Regulatory Approval: The use of drugs in wildlife is often regulated, and researchers must ensure compliance with all local and national laws.
-
Remote Delivery: For free-ranging wildlife, the development of effective and reliable remote delivery systems is paramount.
Future research should focus on dose-determination studies for this compound in a wider range of wildlife species, as well as investigations into the long-term effects on reproductive physiology and behavior. The development of species-specific, sustained-release formulations could also enhance the utility of this compound in wildlife management.
References
Application Note: Quantitative Analysis of Fenprostalene and its Metabolites in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) used in veterinary medicine, primarily for the synchronization of estrus and treatment of reproductive disorders in cattle and horses. As a potent luteolytic agent, it mimics the action of endogenous PGF2α, inducing the regression of the corpus luteum. The pharmacokinetic and metabolic profile of this compound is of significant interest in drug development and residue analysis to ensure efficacy and safety. This application note provides a detailed protocol for the extraction and quantification of this compound and a strategy for the identification and subsequent measurement of its metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, like other PGF2α analogs, is expected to undergo metabolic transformations in the body. While specific metabolites of this compound are not extensively characterized in publicly available literature, the metabolism of endogenous PGF2α typically involves oxidation of the 15-hydroxyl group, reduction of the C13-14 double bond, and β-oxidation of the carboxylic acid side chain. A primary metabolite of PGF2α is 15-keto-13,14-dihydro-PGF2α, often referred to as PGFM. Studies have shown that PGFM levels increase in plasma following this compound administration in cows, suggesting a similar metabolic pathway. This protocol, therefore, provides a robust method for the parent compound and outlines a systematic approach to identify and quantify its key metabolites.
Signaling Pathway
This compound exerts its biological effects by acting as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, including uterine smooth muscle contraction and luteolysis. The primary signaling pathway involves the coupling of the activated FP receptor to the Gq alpha subunit (Gαq), which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to the cellular response.
Caption: this compound signaling via the FP receptor.
Experimental Workflow
The overall workflow for the quantification of this compound and its metabolites in plasma involves sample preparation by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An internal standard (IS) is added at the beginning of the sample preparation process to ensure accuracy and precision.
Caption: Sample preparation and analysis workflow.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Prostaglandin F2α-d4 (or other suitable deuterated prostaglandin) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Ethyl acetate, hexane (for LLE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
-
Plasma samples (collected in EDTA or heparin tubes)
-
Phosphate buffer (pH 3.0)
Sample Preparation
Protocol 1: Solid-Phase Extraction (SPE)
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard (e.g., 10 µL of 100 ng/mL PGF2α-d4 in methanol). Vortex briefly.
-
Acidification: Add 500 µL of 4% formic acid in water to the plasma sample to adjust the pH to approximately 3. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard. Vortex briefly.
-
Acidification: Add 100 µL of 1M HCl to acidify the sample.
-
Extraction: Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Table 3: Proposed MRM Transitions for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ | To be determined | To be determined |
| Internal Standard (PGF2α-d4) | 357.2 | 193.1 | 25 |
| Potential Metabolite 1 (e.g., 15-keto-Fenprostalene) | [M-H]⁻ | To be determined | To be determined |
| Potential Metabolite 2 (e.g., 13,14-dihydro-15-keto-Fenprostalene) | [M-H]⁻ | To be determined | To be determined |
Note: The molecular weight of this compound is required to predict the precursor ion. Researchers should perform a full scan and product ion scan of a this compound standard to determine the optimal precursor and product ions, as well as the collision energy.
Strategy for Metabolite Identification
-
In Vivo or In Vitro Incubation: Administer this compound to the target animal species and collect plasma samples at various time points. Alternatively, incubate this compound with liver microsomes or hepatocytes from the target species.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the extracted samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Metabolite Prediction: Use metabolite prediction software or manually predict potential biotransformations based on known prostaglandin metabolic pathways (e.g., oxidation, reduction, conjugation).
-
Data Mining: Search the HRMS data for the predicted exact masses of potential metabolites.
-
MS/MS Fragmentation Analysis: Acquire MS/MS spectra of the candidate metabolite ions and compare the fragmentation patterns to that of the parent drug to confirm structural similarities.
-
Quantification Method Development: Once key metabolites are identified, develop a quantitative MRM method for these metabolites on a triple quadrupole mass spectrometer, similar to the one described for the parent compound.
Data Presentation and Quantification
Calibration curves should be prepared by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 4: Example Calibration Curve and Quality Control Data for this compound
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 0.1 | 0.098 | 98.0 | - |
| Calibration Std 2 | 0.5 | 0.51 | 102.0 | - |
| Calibration Std 3 | 2.5 | 2.45 | 98.0 | - |
| Calibration Std 4 | 10 | 10.3 | 103.0 | - |
| Calibration Std 5 | 50 | 49.5 | 99.0 | - |
| Calibration Std 6 | 100 | 101.2 | 101.2 | - |
| LLOQ QC | 0.1 | 0.105 | 105.0 | < 15% |
| Low QC | 0.3 | 0.29 | 96.7 | < 15% |
| Mid QC | 30 | 31.2 | 104.0 | < 15% |
| High QC | 80 | 78.9 | 98.6 | < 15% |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in plasma samples. The detailed protocols for solid-phase and liquid-liquid extraction, coupled with optimized LC-MS/MS conditions, offer a reliable method for determining the concentration of the parent drug. Furthermore, the outlined strategy for metabolite identification provides a clear path for researchers to expand the assay to include key metabolites, enabling a more complete understanding of the pharmacokinetics of this compound. The provided diagrams and tables serve as practical guides for implementing this methodology in a research or drug development setting.
Application Note: In Vivo Imaging of Fenprostalene's Effect on the Corpus Luteum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive functions in cattle and mares.[1][2] Its primary mechanism of action involves inducing the regression of the corpus luteum (CL), a transient endocrine gland essential for producing progesterone and maintaining pregnancy.[3] Understanding the precise in vivo effects of this compound on the CL is crucial for optimizing its therapeutic use and for the development of novel reproductive drugs. This application note provides detailed protocols for the in vivo imaging of the corpus luteum's response to this compound, methods for quantitative data analysis, and an overview of the associated cellular signaling pathways.
In vivo imaging, particularly B-mode and color Doppler ultrasonography, offers a non-invasive method to longitudinally assess changes in CL morphology, size, and hemodynamics.[4][5] These techniques allow for the real-time visualization and quantification of this compound's luteolytic effects, providing valuable insights into its pharmacodynamics.
Key Applications
-
Pharmacodynamic Studies: Quantify the structural and functional changes in the corpus luteum following this compound administration.
-
Drug Development: Evaluate the efficacy of new luteolytic compounds by comparing their effects to this compound.
-
Reproductive Management: Optimize estrus synchronization protocols by monitoring luteal regression in real-time.
-
Toxicology Studies: Assess potential off-target effects of compounds on ovarian structures and blood flow.
Signaling Pathway of PGF2α-Induced Luteolysis
This compound, as a PGF2α analogue, initiates luteolysis by binding to the PGF2α receptor (FP receptor), a G protein-coupled receptor on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to both functional luteolysis (a rapid decrease in progesterone synthesis) and structural luteolysis (apoptosis and physical regression of the CL). The process involves the activation of protein kinase C (PKC), an increase in intracellular calcium, and the stimulation of apoptotic pathways, including the activation of caspases.
Caption: PGF2α Signaling Pathway in Luteal Cells.
Experimental Workflow
A typical in vivo imaging study to assess the effect of this compound on the corpus luteum follows a longitudinal design, where each animal serves as its own control. This approach minimizes variability and reduces the number of animals required.
Caption: Experimental Workflow for In Vivo Imaging.
Detailed Experimental Protocols
Protocol 1: Animal Preparation and this compound Administration
-
Animal Selection: Use healthy, cyclic beef or dairy heifers. Confirm cyclicity through observation of at least one normal estrous cycle. The study should commence during the mid-luteal phase (approximately Day 10-12 post-estrus), when the CL is fully functional and responsive to PGF2α.
-
Acclimatization: Allow animals to acclimate to the handling and examination procedures for several days prior to the start of the experiment to minimize stress.
-
Treatment Group: A control group receiving a saline injection is recommended for comparative studies.
-
This compound Administration: Administer a single subcutaneous injection of 1.0 mg this compound. Record the exact time of injection as the 0-hour time point for all subsequent measurements.
Protocol 2: In Vivo B-Mode and Color Doppler Ultrasonography
-
Equipment: Use a real-time B-mode ultrasound scanner equipped with a 7.5 MHz linear-array transrectal transducer and color Doppler capabilities.
-
Animal Restraint: Secure the animal in a standard veterinary chute to ensure safety for both the operator and the animal.
-
Transducer Preparation: Apply a generous amount of ultrasound gel to the transducer.
-
Examination Procedure:
-
Gently insert the transducer into the rectum.
-
Systematically scan both ovaries to locate the corpus luteum. The CL appears as a distinct, typically hypoechoic structure within the ovarian stroma.
-
B-Mode Imaging:
-
Obtain a cross-sectional image of the CL at its maximum diameter.
-
Freeze the image and use electronic calipers to measure the diameter and calculate the cross-sectional area (mm²). For volume estimation, measure two perpendicular diameters.
-
-
Color Doppler Imaging:
-
Activate the color Doppler mode. Adjust the pulse repetition frequency (PRF) and color gain settings to optimize the visualization of blood flow within the luteal tissue while minimizing background noise.
-
Capture a still image or a short video clip of the CL at its maximum diameter, displaying the color signals of blood flow.
-
-
-
Image Acquisition Schedule: Perform ultrasound examinations at baseline (0h, immediately before this compound injection) and at predetermined intervals post-injection (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
Protocol 3: Quantitative Image and Data Analysis
-
CL Size and Volume:
-
From the stored B-mode images, calculate the CL volume using the formula for a sphere or ellipsoid, depending on the shape.
-
Track the change in CL area and volume over time relative to the baseline measurement.
-
-
Luteal Blood Flow (LBF) Analysis:
-
Use image analysis software to quantify the colored area within the CL on the saved Doppler images.
-
Calculate the LBF as a percentage of the total CL cross-sectional area (% Color Area).
-
If the ultrasound system allows, measure hemodynamic indices such as the Resistive Index (RI) and Pulsatility Index (PI) from the spectral Doppler waveform of a major luteal artery.
-
-
Progesterone Assay:
-
Collect blood samples via jugular venipuncture at each imaging time point into heparinized tubes.
-
Centrifuge the samples to separate the plasma and store at -20°C until analysis.
-
Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of a PGF2α analogue on the corpus luteum, compiled from various studies. These serve as an example of expected outcomes when conducting experiments with this compound.
Table 1: Effect of PGF2α Analogue on Corpus Luteum Size and Progesterone
| Time Post-Injection (hours) | CL Volume (mm³) (Mean ± SD) | Plasma Progesterone (ng/mL) (Mean ± SD) |
| 0 | 5120 ± 450 | 5.2 ± 0.6 |
| 4 | 5080 ± 430 | 3.8 ± 0.5 |
| 8 | 4510 ± 390 | 2.1 ± 0.4 |
| 12 | 3980 ± 350 | 1.5 ± 0.3 |
| 24 | 2850 ± 310 | 0.8 ± 0.2 |
| 48 | 1990 ± 280 | < 0.5 |
| 72 | 1540 ± 250 | < 0.5 |
(Data synthesized from representative studies on PGF2α-induced luteolysis)
Table 2: Effect of PGF2α Analogue on Corpus Luteum Hemodynamics (Color Doppler)
| Time Post-Injection (hours) | Luteal Blood Flow (% Color Area) (Mean ± SD) | Resistive Index (RI) (Mean ± SD) | Pulsatility Index (PI) (Mean ± SD) |
| 0 | 29.2 ± 2.9 | 0.72 ± 0.05 | 1.20 ± 0.15 |
| 0.5 | 34.6 ± 3.1 | 0.70 ± 0.06 | 1.15 ± 0.18 |
| 4 | 21.5 ± 2.7 | 0.78 ± 0.04 | 1.45 ± 0.20 |
| 8 | 14.2 ± 1.8 | 0.85 ± 0.03 | 1.70 ± 0.25 |
| 24 | 8.2 ± 1.4 | 0.92 ± 0.02 | 1.95 ± 0.30 |
| 48 | 3.8 ± 1.1 | 0.95 ± 0.01 | 2.07 ± 0.49 |
| 72 | 1.6 ± 0.5 | > 0.95 | > 2.10 |
(Data adapted from studies including Acosta et al., 2002 and a 2023 study on induced luteolysis in buffaloes)
Conclusion
In vivo imaging using B-mode and color Doppler ultrasonography is a powerful and essential tool for the detailed characterization of the luteolytic effects of this compound. The protocols outlined in this application note provide a framework for conducting robust pharmacodynamic studies. By quantitatively assessing changes in corpus luteum size, blood flow, and progesterone secretion, researchers can gain a comprehensive understanding of this compound's mechanism of action, aiding in the development and refinement of reproductive therapies.
References
- 1. Effect of this compound, a PGF(2)alpha analogue, on plasma levels of estradiol-17beta and progesterone in cyclic heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovarian response to prostaglandin F2α in lactating dairy cows: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonographic Evaluation of the Corpus Luteum After Prostaglandin Treatment in Cattle [bxlvet.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Notes and Protocols for Studying Prostaglandin Receptor Function Using Fenprostalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) and is recognized for its potent activity as an agonist at the prostaglandin F receptor (FP receptor). The FP receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily coupled to the Gq alpha subunit. Activation of the FP receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, which mediates a variety of physiological responses. In veterinary medicine, this compound is utilized for its potent luteolytic effects, which are approximately 20 times greater than those of naturally occurring PGF2α.[1]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the function of the FP receptor and to assess its selectivity against other prostaglandin receptor subtypes. The included protocols detail standard cell-based assays for characterizing the pharmacological profile of this compound and other FP receptor agonists.
Data Presentation: Pharmacological Profile of Prostaglandin FP Receptor Agonists
Due to the limited availability of publicly accessible binding affinity (Ki) and functional potency (EC50) data specifically for this compound, the following table provides data for the endogenous ligand, PGF2α, and other well-characterized synthetic FP receptor agonists. Researchers can use the protocols outlined in this document to determine these values for this compound and expand upon this dataset.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Cell Line | Reference |
| PGF2α | Human FP | Radioligand Binding ([3H]PGF2α) | 3.1 (Kd) | - | 1321N1 | [2] |
| PGF2α | Human FP | Calcium Mobilization | - | 11.5 | 1321N1 | [2] |
| Travoprost acid | Human FP | Radioligand Binding | 35 | - | - | |
| Travoprost acid | Human FP | Phosphoinositide Turnover | - | 1.4 | Human Ciliary Muscle | |
| Latanoprost acid | Human FP | Radioligand Binding | 98 | - | - | |
| Latanoprost acid | Human FP | Phosphoinositide Turnover | - | 32-124 | Various | |
| Bimatoprost acid | Human FP | Radioligand Binding | 83 | - | - | |
| Bimatoprost acid | Human FP | Phosphoinositide Turnover | - | 2.8-3.8 | Various |
Signaling Pathways and Experimental Workflows
Prostaglandin FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist such as this compound initiates a canonical Gq signaling cascade.
Caption: FP Receptor Gq Signaling Cascade.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key steps in characterizing the pharmacological properties of this compound.
Caption: Pharmacological Characterization Workflow.
Experimental Protocols
Radioligand Binding Assay for FP Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human FP receptor using a competitive binding assay with [3H]PGF2α.
Materials:
-
Cell Membranes: Membranes from 1321N1 cells stably expressing the human FP receptor.[2]
-
Radioligand: [3H]PGF2α (Specific Activity: 100-200 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled PGF2α.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [3H]PGF2α (at a final concentration near its Kd, e.g., 3 nM)[2] and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of [3H]PGF2α and 50 µL of 10 µM unlabeled PGF2α.
-
Competitive Binding: 50 µL of [3H]PGF2α and 50 µL of each concentration of this compound.
-
-
Membrane Addition: Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound to determine its functional potency (EC50).
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human FP receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To prevent dye leakage from the cells.
-
Test Compound: this compound.
-
Positive Control: PGF2α.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and PGF2α in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Automatically inject the different concentrations of this compound or PGF2α into the wells.
-
Measure the change in fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP1) Accumulation Assay
This assay provides an alternative method to measure Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite, IP1. The IP-One HTRF assay is a common method.
Materials:
-
Cells: HEK293 or other suitable cells expressing the FP receptor.
-
IP-One HTRF Assay Kit: Contains IP1-d2, anti-IP1 cryptate, and lysis buffer.
-
Stimulation Buffer: Provided in the kit, often containing LiCl to inhibit IP1 degradation.
-
Test Compound: this compound.
-
Positive Control: PGF2α.
-
White 96- or 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed cells into the microplates.
-
Compound Addition:
-
Remove the culture medium.
-
Add the stimulation buffer containing the desired concentrations of this compound or PGF2α.
-
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the provided IP1 standards.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration and determine the EC50 value.
-
cAMP Accumulation Assay for Selectivity Profiling
This assay is used to assess the activity of this compound at other prostaglandin receptors that are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, thereby determining its selectivity.
Materials:
-
Cells: Cell lines expressing other prostaglandin receptors (e.g., EP2, EP4 for Gs; EP3, DP2 for Gi).
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound.
-
Reference Agonists/Antagonists: For the respective prostaglandin receptors.
-
Forskolin: (For Gi-coupled receptor assays).
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Appropriate cell culture plates and a compatible plate reader.
Procedure (General):
-
Cell Treatment:
-
Pre-treat cells with IBMX.
-
For Gs-coupled receptors , add different concentrations of this compound.
-
For Gi-coupled receptors , stimulate the cells with forskolin to induce cAMP production, then add different concentrations of this compound to measure the inhibition of this response.
-
-
Incubation: Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the specific instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the this compound concentration to determine if it stimulates cAMP production.
-
For Gi-coupled receptors, plot the percentage of inhibition of the forskolin-induced cAMP response against the logarithm of the this compound concentration.
-
Compare the activity of this compound at these receptors to its potency at the FP receptor to determine its selectivity profile.
-
References
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Fenprostalene in Mares
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing the side effects of Fenprostalene when used in research settings involving mares. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in mares?
A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). Its primary mechanism of action in mares is luteolysis, which is the regression of the corpus luteum (CL).[1][2] By breaking down the CL, this compound reduces the secretion of progesterone, leading to the initiation of the estrous cycle. This makes it a valuable tool for estrus synchronization in research and breeding management.
Q2: What are the known side effects of this compound in mares?
A2: The most commonly reported side effect of this compound administered subcutaneously is a local reaction at the injection site. This can manifest as a small, raised, and sometimes painful skin swelling, which typically resolves within one to two days.[1][2] As a PGF2α analogue, this compound may also induce systemic side effects common to this class of compounds, including transient sweating, increased gastrointestinal motility (colic-like symptoms), increased heart rate, muscle weakness, and balance issues.
Q3: How can the side effects of this compound be minimized?
A3: Studies on other prostaglandin analogues suggest that using the minimum effective dose can significantly reduce the incidence and severity of side effects.[3] Researchers should consider conducting dose-titration studies to determine the lowest effective dose for their specific experimental needs. Additionally, proper injection technique is crucial to minimize local reactions.
Q4: Are there any contraindications for the use of this compound in mares?
A4: this compound should not be used in pregnant mares unless the intention is to induce abortion. It should be used with caution in mares with pre-existing respiratory or gastrointestinal issues.
Troubleshooting Guides
Issue 1: Local Injection Site Reactions
Symptoms:
-
Small, raised swelling at the injection site.
-
Pain upon palpation of the injection site.
-
Redness or heat at the injection site.
Possible Causes:
-
Irritation from the this compound solution.
-
Improper subcutaneous injection technique.
-
Contamination of the injection site or equipment.
Solutions:
| Step | Action | Rationale |
| 1 | Confirm Proper Injection Technique | Ensure the injection was administered subcutaneously ("tented skin" method) and not intradermally or intramuscularly. Use a sterile, sharp needle of an appropriate gauge (e.g., 22-25 gauge). |
| 2 | Monitor the Reaction | Observe the size, and characteristics of the swelling. Note any changes in the mare's behavior or signs of pain. Most reactions are transient and resolve within 48 hours. |
| 3 | Provide Supportive Care | If the area is painful, cold hosing may help reduce inflammation. Ensure the mare has access to fresh water and is comfortable. |
| 4 | Consult a Veterinarian if Symptoms Worsen | If the swelling becomes excessively large, hot, painful, or if the mare shows systemic signs of illness (e.g., fever, lethargy), veterinary consultation is necessary to rule out infection or abscess. |
| 5 | Optimize Future Injections | For subsequent administrations, rotate injection sites. Consider diluting the this compound in a sterile, non-irritating vehicle, if appropriate for the study protocol. |
Issue 2: Systemic Side Effects (Sweating, Colic, Increased Heart Rate)
Symptoms:
-
Patchy or profuse sweating.
-
Signs of abdominal discomfort (e.g., flank watching, pawing, kicking at the belly).
-
Elevated heart and respiratory rates.
Possible Causes:
-
Systemic effects of PGF2α on smooth muscle and the autonomic nervous system.
-
Individual mare sensitivity.
-
Dosage may be too high for the individual animal.
Solutions:
| Step | Action | Rationale |
| 1 | Monitor Vital Signs | Record the mare's heart rate, respiratory rate, and temperature. These side effects are typically transient. |
| 2 | Provide a Calm Environment | House the mare in a quiet, comfortable stall to minimize stress. |
| 3 | Withhold Feed Temporarily | If signs of colic are present, withhold feed until the symptoms subside. Allow access to fresh water. |
| 4 | Administer Analgesia (if necessary) | If colic signs are moderate to severe and persistent, consult a veterinarian. Administration of an NSAID like flunixin meglumine may be warranted. |
| 5 | Review Dosage | For future experiments, consider a dose reduction study to find the minimal effective dose that does not cause significant systemic side effects. |
Data on Side Effects of Prostaglandin Analogues
While specific quantitative data on the incidence of this compound side effects in mares is limited, a study in donkeys provides a useful comparison of the side effects of two other common prostaglandin analogues, Dinoprost and Cloprostenol. This data can serve as a reference for the types of side effects to monitor.
Table 1: Comparative Side Effects of Dinoprost and Cloprostenol in Donkeys
| Side Effect | Dinoprost (5 mg, i.m.) | Cloprostenol (0.25 mg, i.m.) | Scoring System |
| Sweating | Higher incidence and severity | Lower incidence and severity | Scored based on intensity and distribution |
| Abdominal Discomfort | Lower incidence and severity | Higher incidence and severity | Scored based on behaviors like flank watching and pawing |
| Diarrhea | Lower incidence and severity | Higher incidence and severity | Scored based on fecal consistency |
Note: This data is from a study on donkeys and may not be directly transferable to mares, but it illustrates the different side effect profiles that can be expected from different prostaglandin analogues.
Experimental Protocols
Protocol 1: Administration of this compound for Luteolysis in Mares
1. Objective: To induce luteolysis in cycling mares for the purpose of estrus synchronization.
2. Materials:
-
This compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (22-25 gauge, 1-1.5 inch)
-
70% Isopropyl alcohol swabs
-
Sharps container
-
Personal Protective Equipment (gloves)
3. Procedure:
-
Animal Restraint: Safely restrain the mare in stocks or have an experienced handler hold her.
-
Dosage Calculation: Calculate the appropriate dose of this compound based on the manufacturer's recommendations or the specific experimental protocol. A common dose for luteolysis is 250 µg per mare.
-
Injection Site Preparation: Select an injection site on the neck or pectoral region. Clean the area with an alcohol swab and allow it to dry.
-
Subcutaneous Injection:
-
Pinch a fold of skin to create a "tent".
-
Insert the needle at the base of the tent, parallel to the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
-
Post-Injection Monitoring:
-
Monitor the mare for at least 60 minutes for any immediate systemic side effects (sweating, colic).
-
Check the injection site at 24 and 48 hours for any local reactions.
-
Begin teasing with a stallion and/or performing transrectal ultrasonography 2-3 days post-injection to monitor for signs of estrus and follicular development.
-
Protocol 2: Monitoring for Adverse Effects of this compound
1. Objective: To systematically monitor and record any adverse effects following the administration of this compound.
2. Monitoring Parameters:
-
Local Injection Site:
-
Visually inspect the injection site at 1, 6, 24, and 48 hours post-injection.
-
Record the presence, size (in cm), and characteristics (e.g., firm, soft, painful) of any swelling.
-
Gently palpate the area to assess for pain or heat.
-
-
Systemic Effects (monitor for the first 2 hours post-injection):
-
Sweating: Score on a scale of 0-3 (0=none, 1=mild/patchy, 2=moderate, 3=profuse).
-
Colic: Score on a scale of 0-3 (0=none, 1=mild signs like flank watching, 2=moderate signs like pawing, 3=severe signs like rolling).
-
Heart Rate: Record beats per minute (bpm) at baseline and at 15, 30, and 60 minutes post-injection.
-
Respiratory Rate: Record breaths per minute at baseline and at 15, 30, and 60 minutes post-injection.
-
Behavior: Note any changes in behavior such as agitation, muscle tremors, or ataxia.
-
3. Data Recording: Maintain a detailed log for each mare, recording all observations and measurements at the specified time points.
Visualizations
Signaling Pathway of PGF2α-Induced Luteolysis
Caption: PGF2α-induced luteolysis signaling pathway in the mare corpus luteum.
Experimental Workflow for this compound Administration and Monitoring
Caption: Experimental workflow for this compound administration and monitoring.
Troubleshooting Logic for Injection Site Reactions
Caption: Troubleshooting logic for injection site reactions.
References
Troubleshooting inconsistent results in Fenprostalene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Fenprostalene.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is the potent and selective agonism of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2]
Q2: What are the common in vitro assays used to study this compound activity?
Common in vitro assays for this compound and other FP receptor agonists include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the FP receptor.[3][4][5]
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration upon FP receptor activation.
-
Inositol Phosphate (IP) Accumulation Assays: To quantify the production of inositol phosphates (IP1, IP3) following receptor stimulation.
Q3: How should I prepare and store this compound stock solutions?
This compound is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and in the presence of oxygen. It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methyl acetate. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
Q4: In which cell lines can I study this compound's effects?
Several cell lines endogenously express the FP receptor and are suitable for studying this compound's activity. Commonly used cell lines include:
-
Human Ciliary Muscle (hCM) cells
-
Human Trabecular Meshwork (hTM) cells
-
Mouse 3T3 fibroblasts
-
Rat A7r5 aortic smooth muscle cells
-
HEK293 cells recombinantly expressing the human FP receptor
-
U2OS cells stably expressing the FP Receptor
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles. This compound is known to be unstable in certain aqueous solutions and can be affected by pH and oxygen. |
| Cell Line Variability | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular characteristics and receptor expression levels. Regularly perform cell line authentication. |
| Variations in Assay Conditions | Strictly adhere to a standardized protocol for all experiments. Ensure consistency in incubation times, temperatures, cell seeding densities, and reagent concentrations. |
| Reagent Quality | Use high-quality reagents and check for lot-to-lot variability, especially for critical components like serum and assay kits. |
Issue 2: Low Signal or No Response in Functional Assays
| Potential Cause | Recommended Solution |
| Low FP Receptor Expression | Confirm FP receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Receptor Desensitization | Minimize pre-exposure of cells to agonists. If using serum-containing media, consider serum-starving the cells for a few hours before the assay, as serum can contain factors that may desensitize GPCRs. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve to ensure you are using an appropriate concentration range of this compound. The optimal concentration may vary between cell lines. |
| Incorrect Assay Buffer | Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for both the cells and the specific assay being performed. |
| Cell Health | Ensure cells are healthy and have high viability. Stressed or unhealthy cells will not respond optimally. |
Issue 3: High Background Signal in Functional Assays
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some cell systems may exhibit high basal activity of the FP receptor. This can sometimes be addressed by using inverse agonists in control wells, though this is less common for the FP receptor. |
| Assay Reagent Interference | Check for autofluorescence of this compound or other compounds in the assay medium. Run controls with compound and without cells. |
| Contamination | Ensure cell cultures are free from microbial contamination, which can interfere with assay readouts. |
| Inadequate Washing Steps (for certain assay formats) | In assays that require washing steps, ensure they are performed thoroughly and consistently to remove unbound reagents that may contribute to background signal. |
Quantitative Data for FP Receptor Agonists
Note: Data for this compound is limited in publicly available literature. The following tables provide Ki and EC50 values for structurally and functionally similar prostaglandin F2α analogs, which can serve as a reference for expected potency.
Table 1: Binding Affinities (Ki) of PGF2α Analogs for the FP Receptor
| Compound | Cell Line/Tissue | Ki (nM) | Reference |
| Travoprost acid | Recombinant human FP receptor | 35 ± 5 | |
| Bimatoprost acid | Recombinant human FP receptor | 83 | |
| Latanoprost acid | Recombinant human FP receptor | 98 |
Table 2: Functional Potencies (EC50) of PGF2α Analogs in Inositol Phosphate/Calcium Mobilization Assays
| Compound | Cell Line | Assay Readout | EC50 (nM) | Reference |
| Travoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 1.4 | |
| Travoprost acid | Human Trabecular Meshwork | Phosphoinositide Turnover | 3.6 | |
| Travoprost acid | Mouse 3T3 Fibroblasts | Calcium Mobilization | 17.5 - 37 | |
| Travoprost acid | Rat A7r5 Smooth Muscle | Calcium Mobilization | 17.5 - 37 | |
| Bimatoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 2.8 - 3.8 | |
| Bimatoprost acid | Human Trabecular Meshwork | Phosphoinositide Turnover | 2.8 - 3.8 | |
| Latanoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 124 | |
| Latanoprost acid | Human Trabecular Meshwork | Phosphoinositide Turnover | 35 | |
| Latanoprost acid | Mouse 3T3 Fibroblasts | Phosphoinositide Turnover | 32 | |
| Latanoprost acid | Rat A7r5 Smooth Muscle | Phosphoinositide Turnover | 35 | |
| Latanoprost acid | HEK293 (human ocular FP) | Phosphoinositide Turnover | 45.7 | |
| Fluprostenol | Human Myometrial Cells | Calcium Mobilization | Concentration-dependent increase |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for a fluorescence-based calcium mobilization assay.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-hFP, hTM cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a stable baseline fluorescence for a short period.
-
Compound Addition: Use the automated injector to add the this compound dilutions to the wells.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity over time to capture the transient calcium peak.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Inositol Phosphate (IP1) Accumulation Assay
This protocol outlines a homogenous time-resolved fluorescence (HTRF) based IP1 accumulation assay.
Materials:
-
Cells expressing the FP receptor
-
White 96-well or 384-well plates
-
IP1 HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)
-
Stimulation buffer containing Lithium Chloride (LiCl)
-
This compound stock solution
-
HTRF-compatible plate reader
Methodology:
-
Cell Plating: Seed cells into the microplate and culture overnight.
-
Cell Stimulation: Remove the culture medium. Add the stimulation buffer containing LiCl and the desired concentrations of this compound. Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1 hour), protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Use a standard curve to convert the HTRF signal to IP1 concentrations. Plot the IP1 concentration against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway via the FP receptor.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Fluprostenol activates phospholipase C and Ca2+ mobilization in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Fenprostalene Efficacy in Research Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenprostalene in their experiments. The information addresses common issues that may arise, with a particular focus on how the health status of the animal can impact the efficacy of the drug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of Prostaglandin F2α (PGF2α).[1][2] Its primary mechanism of action is luteolysis, which is the regression of the corpus luteum (CL).[3] By inducing the breakdown of the CL, this compound effectively terminates the luteal phase of the estrous cycle, leading to a decrease in progesterone production and allowing for the initiation of a new follicular phase and subsequent estrus (heat).[3]
Q2: At what stage of the estrous cycle is this compound treatment effective?
A2: this compound, like other PGF2α analogues, is most effective during the luteal phase of the estrous cycle when a mature and functional corpus luteum is present. Treatment is generally ineffective during the early part of the cycle (approximately days 1-5 in cattle) before the CL has fully developed and become responsive to PGF2α.[4]
Q3: Can this compound be used to induce estrus in anestrous (non-cycling) animals?
A3: this compound's primary function is to regress a functional corpus luteum. Therefore, it will not be effective in inducing estrus in animals that are truly anestrous and do not have a CL. However, in cases of "silent heat" where a functional CL is present but behavioral signs of estrus are not observed, this compound can be effective in bringing the animal into a detectable estrus.
Q4: What are the expected outcomes and timing of estrus following this compound administration in healthy, cycling animals?
A4: In healthy, cycling cattle with a mature corpus luteum, estrus is typically observed within 2 to 5 days following a single injection of this compound. In mares, estrus is generally observed within one to five days after treatment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on the impact of the animal's health status.
Issue 1: Low or No Estrus Response Following this compound Treatment
| Possible Cause | Underlying Health/Physiological Factor | Troubleshooting/Recommendation |
| Incorrect Timing of Administration | The animal was not in the luteal phase of the estrous cycle. | Confirm the presence of a functional corpus luteum via ultrasonography or progesterone assay before administering this compound. |
| Anestrus | The animal is not cycling due to poor nutrition, postpartum stress, or disease. | Address the underlying cause of anestrus. Improve nutritional management and ensure the animal is in a positive energy balance. |
| Poor Body Condition Score (BCS) | Inadequate energy reserves can lead to anestrus and reduced fertility. | Implement a nutritional program to improve the animal's BCS before initiating an estrous synchronization protocol. Cows with a low BCS are less likely to respond to treatment. |
| Stress | Chronic stress can suppress the reproductive axis and interfere with normal cycling. | Minimize handling stress and provide a comfortable environment for the animals. Chronic stress can lead to immunosuppression and disrupt reproductive hormone patterns. |
Issue 2: Variable or Unsynchronized Estrus Response
| Possible Cause | Underlying Health/Physiological Factor | Troubleshooting/Recommendation |
| Negative Energy Balance | Common in high-producing dairy cows, this can impair follicular development and ovulation. | Ensure a balanced ration that meets the energy demands of the animal, particularly during early lactation. |
| Subclinical Diseases (e.g., Mastitis, Endometritis) | Inflammatory processes can disrupt the hormonal cascade required for a synchronized estrus. | Screen for and treat subclinical diseases before initiating a synchronization protocol. Subclinical endometritis has been shown to negatively impact fertility. |
| Lameness | The chronic stress and pain associated with lameness can negatively impact reproductive hormone secretion and expression of estrus. | Address the underlying causes of lameness through proper hoof care and management. Lame cows may have altered estrous behavior and reduced conception rates. |
Data on this compound Efficacy and Influencing Factors
The following tables summarize quantitative data from studies on PGF2α analogues, including this compound, and factors that can influence their efficacy.
Table 1: Estrus Response and Pregnancy Rates Following this compound Treatment in Different Animal Conditions
| Animal Group | Treatment Protocol | Estrus Response (%) | Pregnancy Rate (%) | Reference |
| Healthy Cycling Heifers | Single 1.0 mg this compound injection mid-cycle | 83% (5/6) after first injection, 83% (5/6) after second injection | Not Reported | |
| Anoestrous Dairy Cows | Single injection of this compound during the luteal phase | Not specified, but efficacy judged by breeding efficiency was similar to dinoprost | Similar to dinoprost | |
| Mares (Cyclic, Lactating, Pregnant) | 250 µg this compound subcutaneously | Estrus within 1-5 days | 60% (6/10) conceived during induced estrus | |
| Cows with Follicular Cysts | Fertirelin followed by this compound after 14 days | Not specified, focused on conception | 66.1% | |
| Cows with Retained Fetal Membranes | 1 mg this compound subcutaneously | Not applicable | No significant difference in subsequent fertility compared to oxytetracycline |
Table 2: Impact of Health Status on Reproductive Performance (General PGF2α Protocols)
| Health Status | Parameter | Effect | Reference |
| Low Body Condition Score (BCS) | Pregnancy rate at first AI | Decreased by about 10% in cows with low BCS at parturition. | |
| Days open | Significantly increased with severe loss in BCS during early lactation. | ||
| Clinical Mastitis | Probability of conception | Reduced, with gram-negative mastitis having a more detrimental effect. | |
| Subclinical Endometritis | Pregnancy per AI (P/AI) | Depressed P/AI and increased pregnancy loss if it persists. |
Experimental Protocols
Protocol 1: Estrus Synchronization in Beef Heifers with this compound
This protocol is based on a study evaluating the efficacy of this compound for estrus synchronization.
Objective: To induce a synchronized estrus in cyclic beef heifers.
Materials:
-
This compound solution (for subcutaneous injection)
-
Syringes and needles
-
Estrus detection aids (e.g., tail paint, heat detection patches)
-
Animal handling facilities
Procedure:
-
Animal Selection: Select healthy, cyclic beef heifers with an appropriate body condition score.
-
Initial Observation: Monitor the heifers for at least one full estrous cycle to confirm cyclicity.
-
First this compound Injection: On day 11 after a clinically observed estrus, administer a subcutaneous injection of 1.0 mg of this compound.
-
Estrus Detection: Observe the heifers for signs of estrus for the next 5 days.
-
Second this compound Injection: Administer a second subcutaneous injection of 1.0 mg of this compound 11 days after the first injection.
-
Estrus Detection and Insemination: Observe for estrus for the next 3-5 days. Artificially inseminate animals approximately 12 hours after the onset of standing heat.
Expected Outcome: A synchronized estrus in a majority of the treated heifers, allowing for timed artificial insemination.
Protocol 2: Treatment of Follicular Cysts in Dairy Cows
This protocol combines a GnRH analogue with this compound to treat ovarian follicular cysts.
Objective: To resolve follicular cysts and improve conception rates in affected dairy cows.
Materials:
-
Fertirelin (GnRH analogue)
-
This compound solution
-
Syringes and needles
-
Veterinary diagnosis of follicular cysts (e.g., via ultrasonography and milk progesterone analysis)
Procedure:
-
Diagnosis: Identify cows with follicular cysts based on veterinary examination.
-
GnRH Analogue Administration: Administer a dose of Fertirelin to the diagnosed cows.
-
Waiting Period: Wait for 14 days.
-
This compound Administration: After the 14-day waiting period, administer a subcutaneous injection of this compound.
-
Breeding: Breed the cows at the subsequent estrus.
Expected Outcome: Higher pregnancy rates and shorter intervals from treatment to conception in cows with follicular cysts.
Visualizations
PGF2α Signaling Pathway in Bovine Corpus Luteum
The following diagram illustrates the signaling cascade initiated by the binding of PGF2α (and its analogues like this compound) to its receptor on a luteal cell, leading to luteolysis.
Caption: PGF2α signaling cascade leading to luteolysis.
Experimental Workflow: Troubleshooting this compound Efficacy
This workflow provides a logical approach to troubleshooting experiments where this compound efficacy is lower than expected.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
References
- 1. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fertility in anoestrous dairy cows following treatment with prostaglandin F2 alpha or the synthetic analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
Adjusting Fenprostalene protocols for different breeds
Welcome to the technical support center for Fenprostalene, a synthetic prostaglandin F2α analogue utilized in reproductive management. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustment for different breeds, troubleshoot experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). It binds to the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor. This binding initiates a signaling cascade that leads to luteolysis, the regression of the corpus luteum. The decrease in progesterone production following luteolysis allows for the initiation of a new estrous cycle.
Q2: Are there known differences in sensitivity to PGF2α analogues between species?
A2: Yes, there are significant differences in sensitivity. For instance, horses are known to be more sensitive to PGF2α than cattle, requiring a lower dosage to achieve a luteolytic effect.[1] The equine corpus luteum is approximately 18-fold more sensitive to PGF2α than the bovine corpus luteum.[1]
Q3: Can this compound be used in conjunction with other hormones?
A3: Absolutely. This compound is frequently used in combination with other hormones such as gonadotropin-releasing hormone (GnRH) and progestins (e.g., melengestrol acetate [MGA] or controlled internal drug release [CIDR] devices). These combination protocols are designed to more precisely control follicular wave development and the timing of ovulation, leading to a tighter synchronization of estrus.[2]
Q4: What are the common side effects of this compound administration?
A4: In horses, common transient side effects of PGF2α analogues include sweating, increased gastrointestinal motility, mild colic, increased heart rate, and muscle weakness.[3] These side effects are generally dose-dependent and of short duration. In cattle, side effects are less common at typical dosages. Women who are or may be pregnant and individuals with respiratory conditions should handle prostaglandin products with caution.[4]
Q5: How critical is the timing of this compound injection?
A5: The timing is critical for the success of the synchronization protocol. PGF2α and its analogues are only effective on a mature corpus luteum, which is typically present between days 6 and 16 of the estrous cycle in cattle. Administering this compound outside of this window will not result in luteolysis.
Troubleshooting Guides
Issue 1: Poor Estrus Response After this compound Administration
-
Potential Cause: Animals may not be cycling (anestrous). This can be due to poor nutrition, low body condition score, or being too soon postpartum.
-
Solution: Ensure animals are on an adequate plane of nutrition and have a body condition score appropriate for breeding. For postpartum animals, allow sufficient time for uterine involution and the resumption of cyclicity.
-
-
Potential Cause: Incorrect timing of administration. The corpus luteum may not be mature enough to respond to this compound.
-
Solution: Administer this compound only when a mature corpus luteum is expected to be present (typically 6-16 days post-estrus in cattle). Palpation or ultrasound can confirm the presence of a functional corpus luteum.
-
-
Potential Cause: Breed-specific differences in response. Bos indicus cattle, for example, may have a shorter and less intense estrus compared to Bos taurus cattle.
-
Solution: For breeds with more subtle estrus signs, increase the frequency and duration of heat detection. Consider using heat detection aids.
-
Issue 2: Low Conception Rates Despite Good Estrus Response
-
Potential Cause: Improper timing of artificial insemination (AI).
-
Solution: Adhere to the recommended AI timing relative to the onset of standing heat (the "am/pm rule" is a common guideline). For fixed-time AI protocols, ensure the timing from the final hormone injection to AI is precise.
-
-
Potential Cause: Reduced fertility associated with certain protocols. Some studies have noted lower conception rates at the first synchronized estrus following MGA-based protocols.
-
Solution: For MGA-PGF protocols, a waiting period of 17-19 days between the last MGA feeding and the PGF2α injection can improve fertility.
-
-
Potential Cause: Semen quality or handling issues.
-
Solution: Ensure proper handling and thawing of semen straws. Use semen from reputable sources with good quality control.
-
Data on Breed-Specific Protocol Adjustments
Adjusting this compound protocols for different breeds is crucial for optimal outcomes. The following table summarizes available data and general recommendations.
| Species/Breed | Protocol Example | Dosage/Timing Adjustment | Expected Outcome & Notes |
| Cattle (Bos taurus - e.g., Angus, Hereford) | MGA-PGF: 0.5 mg MGA/head/day for 7 days, followed by 2 mg this compound s.c. on day 7 of MGA. | Standard protocol. | A higher proportion of Angus x Hereford heifers (AH) showed estrus within 6 days of PGF injection compared to Brahman x Hereford (BH) heifers. First-service conception rates were also higher in AH heifers. |
| Cattle (Bos indicus - e.g., Brahman) | MGA-PGF: 0.5 mg MGA/head/day for 7 days, followed by 2 mg this compound s.c. on day 7 of MGA. | May require more intensive heat detection due to shorter, less intense estrus. Some studies suggest a second PGF2α injection may improve luteal regression. | Brahman x Hereford (BH) heifers had a lower estrous response and first-service conception rate compared to Angus x Hereford (AH) heifers on the same protocol. |
| Dairy Cattle (e.g., Holstein) | Single or double injection of PGF2α (e.g., 25 mg Dinoprost or 500 µg Cloprostenol). | A reduced dose of 17.5 mg PGF2α did not significantly affect estrus response or pregnancy rate compared to 25 mg in one study. | No significant difference in estrus detection rates and fertility was found between Cloprostenol and Dinoprost in Holstein cows with unobserved estrus after service. |
| Dairy Cattle (e.g., Jersey) | Ovsynch or Double-Ovsynch protocols. | Generally, similar protocols to Holsteins are used, though direct dosage comparisons for this compound are limited. | Jersey x Holstein-Friesian cows on a Double-Ovsynch protocol had a significantly higher ovulation rate (90% vs. 47%) and pregnancy rate (62% vs. 30%) compared to a standard Ovsynch protocol. |
| Horses (General) | Single injection of PGF2α (e.g., 5-10 mg Dinoprost or 250 µg Cloprostenol). | Horses are more sensitive to PGF2α than cattle and require a lower dose. Greatly reduced doses of Cloprostenol (25 µg) can be effective while minimizing side effects. | Estrus is expected in 2-5 days, with ovulation in 7-10 days. The timing can be variable depending on the size of the dominant follicle at the time of injection. |
| Thoroughbred Horses | Cloprostenol injection. | A lower dose (125 µg) in mares with large diestrus follicles was associated with a lower pregnancy rate compared to mares bred on natural heat. A higher dose (250 µg) in mares with smaller follicles did not show this difference. | The interval from cloprostenol administration to ovulation was shorter in mares with larger follicles. |
| Quarter Horses | Cloprostenol injection. | The interval from PGF administration to ovulation is inversely proportional to the diameter of the largest follicle at the time of treatment. | A study showed the average interval from a 250 µg cloprostenol injection to ovulation was 8.4 ± 2.5 days. |
Experimental Protocols
Protocol 1: MGA-Fenprostalene Synchronization for Beef Heifers
-
Day 1-7: Feed melengestrol acetate (MGA) at a rate of 0.5 mg per head per day. Ensure adequate bunk space for all animals to eat simultaneously.
-
Day 7: Administer a subcutaneous injection of 2 mg this compound.
-
Day 7-12: Observe for signs of estrus (heat).
-
Insemination: Artificially inseminate heifers 12 hours after the first observation of standing estrus.
Protocol 2: Ovsynch Protocol for Dairy Cows
-
Day 0: Administer an intramuscular injection of Gonadotropin-Releasing Hormone (GnRH).
-
Day 7: Administer an intramuscular injection of a PGF2α analogue like this compound at the recommended luteolytic dose.
-
Day 9: Administer a second intramuscular injection of GnRH.
-
Timed Artificial Insemination (TAI): Perform TAI 16-24 hours after the second GnRH injection.
Visualizations
Caption: this compound signaling pathway leading to luteolysis.
Caption: Workflow for adjusting this compound protocols.
References
Best practices for handling and storage of Fenprostalene
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Fenprostalene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting this compound?
A1: this compound is typically a solid. For reconstitution, it is recommended to use a high-purity solvent such as ethanol, DMSO, or a buffered saline solution, depending on the experimental requirements. It is crucial to ensure the solvent is free from contaminants that could accelerate degradation.
Q2: How should reconstituted this compound solutions be stored?
A2: Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at or below -20°C in tightly sealed vials to minimize exposure to air and moisture. For long-term storage, -80°C is preferable.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis of the methyl ester at C-1 and oxidation. Hydrolysis is catalyzed by both acidic and basic conditions.[1] Degradation in polyethylene glycol 400 solution is dependent on the presence of oxygen and is thought to be caused by a reaction with peroxide intermediates formed from the air-oxidation of the solvent.[2]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a potent prostaglandin F2α analogue and can be readily absorbed through the skin.[3][4] It is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled. Women of childbearing age, individuals with asthma, and those with bronchial or other respiratory problems should exercise extreme caution. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle in a well-ventilated area or use a fume hood. In case of accidental skin contact, wash the affected area immediately with soap and water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Review storage conditions and handling procedures. Ensure aliquots are single-use and have not undergone multiple freeze-thaw cycles. Prepare fresh solutions if degradation is suspected. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and reconstitution volume. Use a calibrated balance and precise liquid handling instruments. | |
| Precipitate formation in the solution | Poor solubility in the chosen solvent. | Ensure the solvent is appropriate for this compound. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Saturation of the solution upon cooling. | If the compound was dissolved at a higher temperature, it might precipitate upon returning to room temperature or during cold storage. Consider preparing a more dilute stock solution. | |
| Reduced biological activity | Hydrolysis or oxidation of the compound. | Avoid exposure to acidic or basic conditions, and protect from light and air. Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., ethanol, DMSO) to the powder to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Avoid excessive heating.
-
Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final working concentration using a pre-chilled, sterile, and pH-neutral aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mixing: Gently mix the solution by inversion. Avoid vigorous vortexing to prevent potential degradation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for experiments to minimize hydrolysis.
Visual Guides
Caption: Workflow for the reconstitution of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eCFR :: 21 CFR 522.914 -- this compound. [ecfr.gov]
- 4. 21 CFR § 522.914 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Validation & Comparative
Fenprostalene vs. Cloprostenol: A Comparative Analysis for Luteolysis in Cattle
For researchers, scientists, and drug development professionals in the veterinary field, the selection of an appropriate prostaglandin F2α (PGF2α) analog for inducing luteolysis in cattle is a critical decision. This guide provides a detailed comparison of two such synthetic analogs: Fenprostalene and Cloprostenol. While both are potent luteolytic agents, the available experimental data for a direct head-to-head comparison is limited. This guide synthesizes the existing research to provide a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Performance Comparison
Direct comparative studies detailing the physiological and reproductive responses to this compound versus Cloprostenol in cattle are scarce in recent scientific literature. However, by examining individual studies on each compound, an indirect comparison can be drawn. The standard luteolytic dose for this compound in cattle is 1 mg, while for Cloprostenol it is 500 µg.[1][2]
A study in buffaloes suggested no significant difference in the luteolytic potency between this compound and Lutalyse (a brand of dinoprost, another PGF2α analog), with both inducing estrus in all treated animals within 3 to 4 days. While not a direct comparison with Cloprostenol in cattle, it provides some indication of this compound's efficacy.
Cloprostenol, on the other hand, has been extensively studied. Research comparing it with dinoprost has shown that while dinoprost may lead to a slightly higher rate of luteal regression, pregnancy rates per artificial insemination (AI) did not significantly differ between the two. For instance, one study reported luteal regression rates of 91.3% for dinoprost versus 86.6% for Cloprostenol, with pregnancy rates per AI being 37.8% and 36.7%, respectively. Another experiment in the same study showed regression rates of 78.5% for dinoprost and 69.1% for Cloprostenol, with pregnancy rates of 32.8% and 31.3%, respectively.
The d-enantiomer of Cloprostenol (d-Cloprostenol) is considered the biologically active form. Studies have shown that d-Cloprostenol can induce a more significant decrease in progesterone concentrations compared to dinoprost and racemic Cloprostenol, potentially leading to higher pregnancy rates.[3]
The following tables summarize the available quantitative data for both this compound and Cloprostenol from various studies. It is important to note the lack of direct comparative data in the same experimental settings.
Table 1: Luteolytic Efficacy and Progesterone Response
| Parameter | This compound | Cloprostenol |
| Typical Luteolytic Dose | 1 mg | 500 µg (racemic), 150 µg (d-cloprostenol) |
| Progesterone Decline | Data from direct comparative studies in cattle is limited. One study in buffaloes showed effective luteolysis. | Induces a rapid decline in progesterone. d-Cloprostenol may cause a more significant drop compared to racemic cloprostenol and dinoprost.[3] |
| Time to Luteolysis | Induces estrus within 3-4 days in buffaloes. | Induces estrus typically within 2 to 5 days. |
| Rate of Luteolysis | Not available from direct comparative studies in cattle. | Reported rates vary, with one study showing 86.6% and another 69.1% in comparison to dinoprost. |
Table 2: Reproductive Performance
| Parameter | This compound | Cloprostenol |
| Estrus Response Rate | Not available from direct comparative studies in cattle. | High, with one study in buffaloes showing 100% estrus induction. |
| Pregnancy Rate / Conception Rate | A study on cows with follicular cysts showed a higher pregnancy rate (66.1%) when this compound was used in conjunction with a GnRH analog compared to the GnRH analog alone (48.1%).[4] | Pregnancy rates per AI are generally comparable to other PGF2α analogs like dinoprost, with reported rates around 31-37%. One study reported a pregnancy rate of 40% with d-cloprostenol. |
| Interval to Conception | In the study on follicular cysts, the interval from treatment to conception was shorter with the this compound-GnRH combination (30 ± 21 days) compared to GnRH alone (43 ± 27 days). | Not typically reported as a primary endpoint in luteolysis studies. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are detailed methodologies for key experiments involving Cloprostenol, which can serve as a framework for studies on this compound as well.
Protocol 1: Comparison of Luteolytic Efficacy of Cloprostenol and Dinoprost (Based on Martins et al., 2011)
-
Animals: Lactating dairy cows.
-
Synchronization Protocol: Cows were presynchronized using a G6G/Ovsynch protocol. This involves a series of GnRH and PGF2α injections to synchronize follicular wave emergence and ovulation.
-
Treatment: At the final PGF2α injection of the Ovsynch protocol, cows were randomly assigned to receive either 500 µg of Cloprostenol or 25 mg of dinoprost.
-
Data Collection:
-
Blood samples were collected at various time points before and after treatment to measure plasma progesterone and estradiol concentrations.
-
Ovarian ultrasound examinations were performed to measure the size of follicles and corpora lutea (CL) and to determine the time of ovulation.
-
-
Hormone Analysis: Plasma progesterone concentrations were determined using a solid-phase radioimmunoassay (RIA).
-
Statistical Analysis: Data were analyzed using appropriate statistical models to compare the effects of the two treatments on hormone concentrations, luteolysis, and ovulation.
Protocol 2: Evaluation of d-Cloprostenol on Progesterone and Pregnancy Rate (Based on Abdelaal et al., 2017)
-
Animals: Apparently healthy dairy cows with a functional CL.
-
Treatment Groups:
-
Lutalyse group (n=10): 25 mg dinoprost tromethamine intramuscularly (IM).
-
PGF Veyx® forte group (n=10): 500 µg Cloprostenol IM.
-
Luteosyl group (n=10): 150 µg d-Cloprostenol IM.
-
-
Data Collection:
-
Blood samples were collected on day 0 (before treatment) and 2 days after treatment for progesterone concentration analysis.
-
-
Hormone Analysis: Serum progesterone concentrations were measured.
-
Reproductive Outcome: Pregnancy rate was determined following artificial insemination.
-
Statistical Analysis: Statistical analysis was performed to compare progesterone levels and pregnancy rates among the three groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
PGF2α Signaling Pathway in Bovine Luteal Cells
Prostaglandin F2α and its analogs, including this compound and Cloprostenol, initiate luteolysis by binding to the PGF2α receptor (FP receptor) on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the inhibition of progesterone synthesis (functional luteolysis) and programmed cell death (structural luteolysis).
Generalized Experimental Workflow for Comparing Luteolytic Agents
The following diagram illustrates a typical experimental workflow for comparing the efficacy of two luteolytic agents in cattle.
Conclusion
While both this compound and Cloprostenol are effective luteolytic agents in cattle, a direct, comprehensive comparison of their performance based on recent, robust experimental data is challenging due to a lack of published head-to-head trials. Cloprostenol has been more extensively researched, with significant data available on its efficacy, particularly in comparison to other PGF2α analogs like dinoprost. The available information suggests that d-Cloprostenol may offer advantages in achieving a more rapid and profound decline in progesterone.
For a definitive comparison, further research directly comparing this compound and Cloprostenol in well-designed, controlled studies in cattle is warranted. Such studies should focus on key performance indicators including the rate and timing of progesterone decline, the characteristics of the induced LH surge, estrus response, and ultimately, pregnancy rates following timed artificial insemination. This would provide veterinarians and researchers with the evidence needed to make fully informed decisions on the selection of the most appropriate luteolytic agent for their specific reproductive management programs.
References
- 1. Ovarian response to prostaglandin F2α in lactating dairy cows: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Effect of this compound 14 days after fertirelin treatment on intervals from treatment to conception in cows with follicular cysts diagnosed by milk progesterone test - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenprostalene in Focus: A Comparative Analysis of Prostaglandin F2α Analogue Binding Affinities
For Immediate Release
This guide offers a detailed comparison of the binding affinity of Fenprostalene and other prominent prostaglandin F2α (PGF2α) analogues to the prostaglandin F2 receptor (FP receptor). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to provide an objective performance comparison.
Prostaglandin F2α analogues are a critical class of synthetic ligands that mimic the action of the endogenous PGF2α. Their primary therapeutic applications are in veterinary medicine for synchronization of estrus and in human medicine for the treatment of glaucoma. The efficacy of these analogues is intrinsically linked to their binding affinity for the FP receptor, a G-protein coupled receptor that mediates their biological effects. A higher binding affinity, represented by a lower inhibition constant (Ki), generally correlates with greater potency.
Quantitative Comparison of Binding Affinities
| Compound | Binding Affinity (Ki) for FP Receptor (nM) | Notes |
| This compound | Data not available | Reported to have a luteolytic potency approximately 20 times that of PGF2α in vivo.[1] |
| Latanoprost acid | 4.7 | The active form of the prodrug Latanoprost. |
| Travoprost acid | 35 | The active form of the prodrug Travoprost. |
| Bimatoprost acid | 83 | The active form of the prodrug Bimatoprost. |
| Tafluprost acid | 0.4 | The active form of the prodrug Tafluprost, showing a very high affinity.[2] |
| PGF2α (endogenous) | ~1.0 | The natural ligand for the FP receptor. |
Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, receptor source, and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for PGF2α analogues is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (the analogue) to displace a radiolabeled ligand from the FP receptor.
Key Components:
-
Receptor Source: Membrane preparations from tissues rich in FP receptors, such as the bovine corpus luteum, or cell lines engineered to express the human FP receptor.[3][4][5]
-
Radioligand: A tritiated form of a high-affinity FP receptor agonist, commonly [³H]-PGF2α.
-
Competitor: The unlabeled PGF2α analogue being tested (e.g., this compound, Latanoprost acid).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) to ensure optimal receptor binding.
-
Filtration System: Glass fiber filters and a cell harvester to separate receptor-bound from free radioligand.
-
Detection: A liquid scintillation counter to measure the radioactivity of the bound ligand.
General Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration, trapping the receptor-bound radioligand on the filters while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Prostaglandin F2α Signaling Pathway
Upon binding of an agonist, the FP receptor activates a downstream signaling cascade. The primary pathway involves the coupling to the Gq alpha subunit of the heterotrimeric G protein. This initiates a series of intracellular events culminating in the physiological response.
Caption: PGF2α Receptor Signaling Pathway
Experimental Workflow for Binding Affinity Comparison
The logical flow for comparing the binding affinities of different PGF2α analogues is outlined in the diagram below.
Caption: Workflow for Comparing PGF2α Analogue Binding Affinities
References
- 1. Uterokinetic activity of this compound (a prostaglandin F2alpha analog) in vivo and in vitro in the bovine [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prostaglandin E1 and F2alpha specific binding in bovine corpora lutea: comparison with luteolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
An In Vitro Comparison of Fenprostalene and Natural PGF2α
This guide provides an objective in vitro comparison of this compound, a synthetic prostaglandin F2α (PGF2α) analog, and natural PGF2α. The focus is on their interaction with the prostaglandin F receptor (FP receptor) and the subsequent cellular signaling pathways. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development and related fields.
Quantitative Data Comparison
Direct comparative in vitro studies detailing the binding affinity (Ki) and functional potency (EC50) of this compound against natural PGF2α are limited in the readily available scientific literature. However, some data on the potency of this compound in stimulating second messenger production has been reported. The table below presents the available data for this compound and typical values for PGF2α from various in vitro studies. It is important to note that these values were not obtained from a single, direct comparative experiment and should be interpreted with caution.
| Compound | Parameter | Value (nM) | Assay Type |
| This compound | EC50 | 10 | Inositol Phosphate (IP) Generation[1] |
| Natural PGF2α | EC50 | 1 - 10 | Inositol Phosphate (IP) Generation / Ca²⁺ Mobilization |
Disclaimer: The EC50 value for natural PGF2α represents a typical range observed in various in vitro studies and is not from a direct comparison with this compound in the cited literature.
Signaling Pathway of PGF2α and its Analogs
Both natural PGF2α and its synthetic analog, this compound, exert their biological effects by binding to and activating the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological actions of PGF2α, such as smooth muscle contraction.
References
Validating the Luteolytic Activity of New Fenprostalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the luteolytic activity of new Fenprostalene derivatives. This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] The development of new derivatives aims to enhance efficacy, improve safety profiles, and optimize dosing regimens.
This document outlines key experimental protocols and data presentation strategies to objectively compare the performance of novel this compound derivatives against the parent compound and other established PGF2α analogues like Cloprostenol and Dinoprost.
Comparative Efficacy of Luteolytic Agents
The primary measure of a luteolytic agent's efficacy is its ability to induce the regression of the corpus luteum (CL), leading to a decline in progesterone levels and the initiation of a new estrous cycle.[2] While specific data on novel this compound derivatives are proprietary and emerge with new research, a comparative analysis can be structured based on established PGF2α analogues.
Table 1: In Vivo Luteolytic Efficacy of PGF2α Analogues in Cattle
| Compound | Dosage | Time to Estrus (days) | Conception Rate (%) | Pregnancy Rate (%) | Reference |
| This compound | 1.0 mg | 1-5 (mares) | - | - | [1][3] |
| Cloprostenol | 500 µg | - | 46.6 | 39.2 | |
| Dinoprost | 25 mg | - | 38.6 | 31.4 | |
| New this compound Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |
| New this compound Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |
Note: Data for Cloprostenol and Dinoprost are presented as examples from comparative studies. Conception and pregnancy rates can be influenced by various factors in study design. The time to estrus for this compound is based on studies in mares.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data. Below are outlines for key in vitro and in vivo experiments.
In Vitro Assays
1. PGF2α Receptor Binding Assay
This assay determines the affinity of a new this compound derivative for the PGF2α receptor (FP receptor), providing insights into its potential potency.
-
Objective: To quantify the binding affinity (Kd) and inhibitory concentration (IC50) of the test compound to the FP receptor.
-
Materials:
-
Cell line expressing the FP receptor (e.g., HEK293T cells transfected with the FP receptor gene).
-
Radiolabeled PGF2α (e.g., [3H]PGF2α).
-
Test compounds (new this compound derivatives, this compound, other PGF2α analogues).
-
Cell membrane preparations.
-
Scintillation counter.
-
-
Methodology:
-
Prepare cell membranes from the FP receptor-expressing cell line.
-
Incubate a fixed concentration of radiolabeled PGF2α with increasing concentrations of the unlabeled test compound and the cell membrane preparation.
-
Separate bound from free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Analyze the data to determine the IC50 and calculate the Kd.
-
2. In Vitro Progesterone Suppression Assay
This assay assesses the functional ability of a new derivative to inhibit progesterone production in cultured luteal cells.
-
Objective: To measure the dose-dependent effect of the test compound on progesterone secretion from primary luteal cells or a luteal cell line.
-
Materials:
-
Primary luteal cells isolated from bovine or ovine corpora lutea, or a suitable immortalized luteal cell line.
-
Cell culture medium and supplements.
-
Test compounds.
-
Progesterone ELISA kit.
-
-
Methodology:
-
Culture luteal cells to a desired confluency.
-
Treat the cells with varying concentrations of the new this compound derivative and control compounds for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of progesterone in the supernatant using a competitive ELISA.
-
Normalize progesterone levels to cell number or protein concentration.
-
In Vivo Studies
1. Luteolytic Efficacy Trial in Cattle
This in vivo study is the definitive test of a new derivative's luteolytic activity in a target species.
-
Objective: To evaluate the ability of the test compound to induce luteolysis, estrus, and establish pregnancy in synchronized cattle.
-
Animal Model: Non-lactating, cycling dairy or beef heifers.
-
Methodology:
-
Synchronize the estrous cycles of the heifers to ensure the presence of a mature corpus luteum.
-
Administer the new this compound derivative, a positive control (e.g., this compound or Cloprostenol), and a placebo to different groups of animals.
-
Monitor the following parameters:
-
Progesterone levels: Collect blood samples at regular intervals (e.g., every 12 or 24 hours) for several days post-treatment to determine the rate and extent of progesterone decline.
-
Corpus luteum size and blood flow: Use ultrasonography to measure the decrease in CL volume and blood perfusion.
-
Estrus behavior: Observe animals for signs of estrus (heat).
-
Ovulation: Confirm ovulation via ultrasonography.
-
Pregnancy rate: Perform artificial insemination at the induced estrus and determine pregnancy rates at a later date.
-
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental processes is essential for a clear understanding of the validation process.
Caption: PGF2α signaling pathway in luteal cells leading to apoptosis.
The binding of a this compound derivative to the FP receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC). This activation initiates a cascade of apoptotic events, including an increase in the Bax/Bcl-2 ratio and the activation of caspases, ultimately leading to the structural and functional demise of the corpus luteum (luteolysis).
Caption: General experimental workflow for validating new luteolytic agents.
This systematic approach, combining in vitro screening with in vivo validation, provides a robust framework for the development and comparison of new this compound derivatives, ultimately contributing to advancements in veterinary reproductive medicine.
References
- 1. Clinical and Luteolytic Effects of this compound (A Prostaglandin F2α Analogue) in Mares - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Luteolytic Effects of this compound (A Prostaglandin F(2)alpha Analogue) in Mares - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the side effect profiles of different prostaglandins
A comprehensive guide for researchers and drug development professionals on the comparative side effect profiles of common prostaglandin analogues used in ophthalmic applications. This guide provides a detailed overview of experimental data, methodologies, and relevant biological pathways.
Prostaglandin analogues (PGAs) are a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Their efficacy in increasing uveoscleral outflow is well-established. However, their use is associated with a range of ocular and, less commonly, systemic side effects. Understanding the nuances in the side effect profiles of different PGAs—namely latanoprost, travoprost, bimatoprost, and tafluprost—is critical for both clinical practice and the development of novel therapeutic agents with improved safety profiles. This guide presents a comparative analysis of their side effects, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological and experimental processes.
Comparative Side Effect Profiles: A Quantitative Overview
The following table summarizes the incidence of common ocular adverse events associated with latanoprost, travoprost, bimatoprost, and tafluprost, as reported in various clinical trials and meta-analyses. It is important to note that reported incidences can vary between studies due to differences in study design, patient populations, and methods of assessment.
| Side Effect | Latanoprost | Travoprost | Bimatoprost | Tafluprost |
| Conjunctival Hyperemia | 5-15%[1][2] | 30-50%[1][2] | 40-50%[1] | Incidence comparable to or slightly higher than latanoprost |
| Eyelash Growth | 11-45% | 15-56% | 24-45% | Incidence reported, but less data available compared to others |
| Iris Hyperpigmentation | 8-19% | 3-11% | 1.5% | Incidence reported, but less data available compared to others |
| Ocular Pruritus (Itching) | 5-10% | 5-10% | ~10% | Data less consistently reported |
| Corneal Punctate Epitheliopathy | Incidence reported, often linked to preservative (BAK) | Incidence reported, often linked to preservative (BAK) | Incidence reported, often linked to preservative (BAK) | Lower incidence with preservative-free formulations |
| Systemic Side Effects (e.g., headache, flu-like symptoms) | Rare (<1-5%) | Rare (<1-5%) | Rare (<1-5%) | Rare (<1-5%) |
Experimental Protocols
The assessment of side effects in clinical trials of prostaglandin analogues relies on standardized and objective methodologies. Below are detailed protocols for evaluating key ocular adverse events.
Assessment of Conjunctival Hyperemia
Conjunctival hyperemia, or eye redness, is one of the most common side effects of PGAs. Its severity is typically graded using standardized photographic scales.
-
Methodology:
-
Patient Evaluation: Patients are examined at baseline and at specified follow-up intervals (e.g., 1, 3, and 6 months).
-
Image Acquisition: High-resolution digital photographs of the bulbar conjunctiva are taken under consistent lighting conditions.
-
Grading: Trained and masked investigators compare the patient's photographs to a validated grading scale, such as the Efron Grading Scale or the Cornea and Contact Lens Research Unit (CCLRU) scale. These scales typically range from 0 (normal) to 4 (severe), with descriptive anchors and/or photographic examples for each grade.
-
Objective Analysis: More advanced protocols may utilize automated software to objectively quantify redness from digital images, reducing inter-observer variability.
-
Measurement of Eyelash Growth
Changes in eyelash length, thickness, and darkness are characteristic side effects of PGAs. Quantitative assessment is crucial for an objective comparison.
-
Methodology:
-
Baseline Measurement: At the start of the study, baseline eyelash characteristics are documented.
-
Quantitative Measurement:
-
Direct Measurement: The length of the longest central eyelash is measured using a fine-scale ruler or digital calipers.
-
Digital Image Analysis: High-resolution photographs of the eyelashes are taken against a standardized background. Specialized software is then used to measure changes in length, thickness, and number of lashes.
-
-
Qualitative Assessment:
-
Global Eyelash Assessment (GEA) Scale: Clinicians and/or patients use a validated scale (e.g., a 4-point scale from "no change" to "significant change") to rate the overall improvement in eyelash prominence.
-
-
Follow-up: Measurements are repeated at regular intervals throughout the study period.
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and evaluation processes related to prostaglandin analogues, the following diagrams illustrate the key signaling pathway and a typical clinical trial workflow.
References
Efficacy Showdown: Fenprostalene vs. GnRH-Based Protocols in Reproductive Management
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of assisted reproductive technologies in livestock, the precise control of the estrous cycle is paramount for the success of artificial insemination (AI) and embryo transfer programs. Two major classes of hormonal agents are pivotal in this manipulation: prostaglandin F2α (PGF2α) analogues, such as Fenprostalene, and Gonadotropin-Releasing Hormone (GnRH)-based protocols. This guide provides an objective comparison of the efficacy of this compound versus GnRH-based protocols, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Performance Metrics
The following table summarizes key efficacy parameters for this compound and common GnRH-based protocols. It is important to note that direct head-to-head trials are limited, and efficacy can be influenced by various factors including the specific protocol design, animal health, and management practices.
| Parameter | This compound | GnRH-Based Protocols (e.g., Ovsynch, CO-Synch) |
| Estrus Synchronization Rate | 67.6% - 93.3% (when compared with other PGF2α analogues) | 75% - 100%[1] |
| Conception Rate | 46.4% - 83.8% (following synchronized estrus) | 28.6% - 56.52%[2][3] |
| Pregnancy Rate | 46.4% - 83.8% (following synchronized estrus) | 39% - 78%[4] |
Delving into the Mechanisms: Signaling Pathways
Understanding the molecular pathways through which these compounds exert their effects is crucial for optimizing their use and for the development of novel reproductive therapeutics.
This compound (PGF2α Analogue) Signaling Pathway
This compound, a synthetic analogue of PGF2α, primarily induces luteolysis, the regression of the corpus luteum (CL). This action is mediated through the Prostaglandin F2α Receptor (PTGFR), a G-protein coupled receptor. The binding of this compound to PTGFR on luteal cells initiates a signaling cascade that leads to a decrease in progesterone production and ultimately, the demise of the CL, allowing a new follicular phase to begin.
GnRH Signaling Pathway
GnRH and its analogues act on the anterior pituitary gland to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This is achieved through the GnRH receptor (GnRHR), another G-protein coupled receptor. The downstream signaling cascade involves multiple pathways, including the activation of phospholipase C and protein kinase C, leading to gonadotropin release which in turn controls follicular development and ovulation.
Experimental Protocols: A Closer Look
The efficacy of these hormonal agents is evaluated through rigorously designed experimental protocols. Below are detailed methodologies representative of studies comparing PGF2α analogues and evaluating GnRH-based protocols.
Experimental Protocol: Comparison of this compound and Cloprostenol (PGF2α Analogues) in Beef Cattle
This protocol is based on a study comparing the efficacy of two PGF2α analogues for estrus synchronization.
-
Animals: A study was conducted on 181 multiparous and primiparous/nulliparous beef females.
-
Estrus Detection: Prior to treatment, estrus was detected for a period of 4.5 to 7.5 days.
-
Treatment Allocation: Females not exhibiting estrus during the initial detection period were randomly assigned to one of two treatment groups:
-
Group 1 (Cloprostenol): Received a 500 µg intramuscular injection of cloprostenol.
-
Group 2 (this compound): Received a 1 mg subcutaneous injection of this compound.
-
-
Post-treatment Estrus Detection and AI: Following treatment, estrus was detected for 5 days. Females exhibiting estrus were artificially inseminated.
-
Data Collection:
-
Estrus Synchronization Rate: Percentage of animals exhibiting estrus within 5 days of treatment.
-
Interval to Estrus: Time from PGF2α injection to the onset of estrus.
-
Pregnancy Rate: Percentage of treated animals that became pregnant.
-
Experimental Protocol: Evaluation of a GnRH-Based Protocol (CO-Synch + CIDR) in Beef Cows
This protocol is a widely used GnRH-based timed artificial insemination (TAI) protocol.
-
Animals: A large cohort of beef cows across multiple locations.
-
Protocol:
-
Day 0: An injection of GnRH is administered, and a Controlled Internal Drug Release (CIDR) insert containing progesterone is placed in the vagina.
-
Day 7: The CIDR insert is removed, and an injection of PGF2α is administered.
-
54 ± 2 hours after PGF2α: A second injection of GnRH is administered, and cows are subjected to timed artificial insemination.
-
-
Data Collection:
-
Pregnancy Rate to TAI: Percentage of cows pregnant to the timed insemination, typically determined by ultrasonography around 35 days post-TAI.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative efficacy study.
Conclusion
Both this compound and GnRH-based protocols are effective tools for estrous cycle manipulation in cattle. This compound, as a PGF2α analogue, offers a targeted approach to inducing luteolysis. GnRH-based protocols provide a more comprehensive control over the follicular wave dynamics and ovulation, making them highly suitable for timed artificial insemination programs. The choice between these alternatives will depend on the specific reproductive management goals, the physiological status of the animals, and economic considerations. The data and protocols presented in this guide offer a foundation for further research and development in the critical area of bovine reproductive efficiency.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Ovarian response to prostaglandin F2α in lactating dairy cows: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utia.tennessee.edu [utia.tennessee.edu]
- 4. beefrepro.org [beefrepro.org]
- 5. Efficiency evaluation of two estrus synchronization protocols in estrus response and conception rate of dairy cows in the Dalocha district, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Fenprostalene and Other Estrous Synchronization Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fenprostalene with other commonly used estrous synchronization drugs, namely Dinoprost and Cloprostenol. The analysis focuses on their cost-effectiveness, supported by available experimental data, to aid in informed decision-making for research and drug development in livestock reproduction.
Executive Summary
Estrous synchronization is a critical component of modern livestock breeding programs, enhancing the efficiency of artificial insemination and improving reproductive outcomes. Prostaglandin F2α (PGF2α) and its synthetic analogs are widely used to induce luteolysis and control the estrous cycle. This guide evaluates the comparative efficacy and cost-effectiveness of three such drugs: this compound, Dinoprost, and Cloprostenol. While Dinoprost and Cloprostenol are well-established and extensively studied, data on the direct cost-effectiveness of this compound is less abundant. However, existing research provides valuable insights into its efficacy relative to the other two agents.
Comparative Efficacy
Available studies suggest that this compound, Dinoprost, and Cloprostenol have comparable efficacy in inducing estrus and achieving pregnancy in cattle.
A study directly comparing this compound and Dinoprost found no significant difference in their effects on the calving to first service interval or the conception rate in dairy cows[1]. Similarly, another comparison reported no difference in the progesterone profiles of cattle treated with either this compound or Dinoprost[2].
When comparing all three prostaglandin analogs, one study noted a similar pattern of return to estrus among them. However, it was observed that this compound might lead to a slower decline in progesterone levels compared to Dinoprost and Cloprostenol[2].
In direct comparisons between Dinoprost and Cloprostenol, studies have shown similar pregnancy rates. One study reported pregnancy rates of 31.4% for Dinoprost and 39.2% for Cloprostenol, a difference that was not statistically significant[3][4]. Another trial found nearly identical pregnancy rates of 57.5% for Cloprostenol and 54.9% for Dinoprost in anestrous dairy cows.
The following table summarizes the key efficacy parameters from comparative studies.
| Drug | Active Ingredient | Estrus Response Rate | Conception/Pregnancy Rate | Key Findings |
| This compound | This compound (PGF2α analog) | Similar to Dinoprost | Similar to Dinoprost | May have a slower progesterone decline compared to Dinoprost and Cloprostenol. |
| Dinoprost | Dinoprost tromethamine (PGF2α) | 92.7% (experimental setting) | 31.4% to 54.9% | Efficacy comparable to Cloprostenol in numerous studies. |
| Cloprostenol | Cloprostenol sodium (PGF2α analog) | 92.7% (experimental setting) | 39.2% to 57.5% | Some studies suggest a potential for higher conception rates compared to Dinoprost, though often not statistically significant. |
Cost-Effectiveness Analysis
A definitive cost-effectiveness analysis comparing this compound with Dinoprost and Cloprostenol is challenging due to the limited availability of current pricing for this compound. However, a comparative framework can be established based on the prices of Dinoprost and Cloprostenol and their proven efficacy.
The cost per pregnancy is a critical metric in evaluating the economic feasibility of an estrous synchronization protocol. This is calculated by dividing the total cost of the drug and associated procedures by the resulting pregnancy rate.
The following table provides an example of a cost-effectiveness calculation framework. Prices for Dinoprost and Cloprostenol are estimates and may vary.
| Drug | Estimated Cost per Dose (USD) | Typical Dose | Cost per Treatment (USD) | Assumed Pregnancy Rate | Estimated Cost per Pregnancy (USD) |
| This compound | Not readily available | 1 mg | - | Similar to Dinoprost/Cloprostenol | - |
| Dinoprost | $3.00 - $5.00 | 25 mg | $3.00 - $5.00 | 45% | $6.67 - $11.11 |
| Cloprostenol | $2.00 - $4.00 | 500 µg | $2.00 - $4.00 | 45% | $4.44 - $8.89 |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug efficacy. The following sections describe typical experimental protocols used in studies comparing these estrous synchronization agents.
Protocol 1: Comparison of this compound and Dinoprost in Dairy Cows
-
Objective: To compare the effects of this compound and Dinoprost on reproductive performance.
-
Animals: Multiparous dairy cows, greater than 45 days postpartum.
-
Experimental Design: Animals are randomly assigned to one of two treatment groups.
-
Group A (this compound): Weekly injections of this compound until the first detected estrus.
-
Group B (Dinoprost): Weekly injections of Dinoprost until the first detected estrus.
-
-
Data Collection:
-
Calving to first service interval.
-
Conception rate to first service.
-
Overall pregnancy rate.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA or chi-squared tests, to determine significant differences between the groups.
Protocol 2: Comparative Luteolytic Efficacy of Dinoprost and Cloprostenol in Non-lactating Holstein Cows
-
Objective: To compare the luteolytic activity of Dinoprost and Cloprostenol.
-
Animals: Non-lactating Holstein cows with normal estrous cycles.
-
Experimental Design: A switchback design where each cow receives both treatments on day 8 of consecutive estrous cycles.
-
Treatment 1: 25 mg Dinoprost tromethamine.
-
Treatment 2: 500 µg Cloprostenol.
-
-
Data Collection:
-
Estrus response rate (percentage of cows showing estrus within a defined period).
-
Plasma progesterone concentrations measured at timed intervals post-treatment to assess the rate and extent of luteolysis.
-
Conception rates following insemination after the second treatment.
-
-
Statistical Analysis: Paired t-tests or mixed-effect models are used to analyze the data, accounting for the switchback design.
Signaling Pathways and Mechanisms of Action
This compound, Dinoprost, and Cloprostenol are all analogs of Prostaglandin F2α and share a common mechanism of action. They bind to the prostaglandin F2α receptor (FP receptor) on luteal cells in the ovary, initiating a signaling cascade that leads to luteolysis (the regression of the corpus luteum).
The binding of PGF2α or its analogs to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to a decrease in progesterone synthesis and apoptosis of the luteal cells, resulting in the regression of the corpus luteum and the initiation of a new estrous cycle.
Experimental Workflow for Comparative Drug Analysis
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different estrous synchronization drugs.
Conclusion
Based on the available scientific literature, this compound appears to be a viable alternative to Dinoprost and Cloprostenol for estrous synchronization in cattle, with comparable efficacy in terms of inducing estrus and achieving pregnancy. However, there is a notable lack of extensive, direct comparative studies, particularly those incorporating economic analyses. The slower decline in progesterone observed in one study with this compound may warrant further investigation to understand its clinical implications.
References
Meta-analysis of studies comparing Fenprostalene with other luteolytic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fenprostalene with other commonly used luteolytic agents, primarily focusing on its application in veterinary medicine for estrus synchronization. Drawing upon available experimental data, this document summarizes key performance indicators, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Executive Summary
Luteolytic agents, such as prostaglandin F2α (PGF2α) and its synthetic analogs, are pivotal in the reproductive management of livestock. They function by inducing the regression of the corpus luteum (CL), thereby synchronizing the estrous cycle and enabling timed artificial insemination. This compound, a synthetic analog of PGF2α, has been evaluated for its efficacy alongside other widely used agents like Dinoprost (a synthetic form of natural PGF2α) and Cloprostenol. This analysis consolidates findings from various studies to offer a comparative overview of their performance.
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing the efficacy of this compound and other luteolytic agents.
Table 1: Comparison of Luteolytic Efficacy in Buffalo Cows
| Luteolytic Agent | Dosage | Estrus Response Rate | Time to Estrus (days) | Reference |
| This compound | 1 mg | 100% | 3-4 | [1] |
| Dinoprost (Lutalyse) | 25 mg | 100% | 3-4 | [1] |
Note: In this study, no significant difference in luteolytic potency was observed between the two agents.
Table 2: Comparative Efficacy of Dinoprost and Cloprostenol in Dairy Cows (serving as a proxy comparison for PGF2α analogs)
| Luteolytic Agent | Estrus Detection Rate | Conception Rate | Pregnancy Rate | Reference |
| Dinoprost | 34% | 34% | 12.2% | |
| Cloprostenol | 42% | 38% | 14.4% | |
| Dinoprost | 82.6% | 38.6% | 31.4% | [2] |
| Cloprostenol | 83.0% | 46.6% | 39.2% | [2] |
| Dinoprost | - | 37.8% | - | [3] |
| Cloprostenol | - | 36.7% | - |
Note: Studies comparing Dinoprost and Cloprostenol show variable results, with some suggesting a higher efficacy for Cloprostenol in certain parameters.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key comparative studies.
Study 1: Luteolytic Effects in Postpartum Buffalo Cows
-
Objective: To compare the luteolytic potency of this compound and Dinoprost (Lutalyse) for estrus synchronization in postpartum buffalo cows.
-
Animals: Thirty cyclic water buffaloes.
-
Experimental Design: Animals were divided into two groups. Each animal received two injections of the assigned PGF2α analog 11 days apart.
-
Treatments:
-
Group 1: this compound (1 mg per injection).
-
Group 2: Dinoprost (Lutalyse) (25 mg per injection).
-
-
Outcome Measures:
-
Estrus response: Monitored for signs of estrus.
-
Time to estrus: Recorded as the number of days from the second injection to the onset of estrus.
-
Symptoms of estrus: Ten specific symptoms, including swollen vulva and mucus discharge, were monitored.
-
Study 2: Comparative Efficacy of Dinoprost and Cloprostenol in Dairy Cows
-
Objective: To compare the reproductive performance of dairy cattle treated with either Dinoprost or Cloprostenol for estrus synchronization.
-
Animals: 402 dairy cattle.
-
Experimental Design: A randomized clinical trial with a factorial design.
-
Treatments:
-
Luteolytic agents: Dinoprost (25 mg) or Cloprostenol (500 µg).
-
Route of administration: Intravenous (IV) or Intramuscular (IM).
-
-
Outcome Measures:
-
Breeding rate: Percentage of animals inseminated.
-
Conception rate: Percentage of inseminated animals that conceived.
-
Pregnancy rate: Overall percentage of treated animals that became pregnant.
-
-
Data Analysis: Multivariate logistic regression was used to analyze the data, accounting for various clinically relevant covariables.
Visualizations
Signaling Pathway of Prostaglandin F2α
Prostaglandin F2α and its analogs initiate luteolysis by binding to the PGF2α receptor (FP receptor), a G protein-coupled receptor on luteal cells. This binding triggers a cascade of intracellular events leading to the regression of the corpus luteum.
Experimental Workflow for a Comparative Luteolytic Study
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different luteolytic agents for estrus synchronization in cattle.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Fenprostalene
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmacologically active compounds like Fenprostalene is a critical component of laboratory safety and environmental responsibility. As a potent synthetic analog of prostaglandin F2α, this compound requires a dedicated disposal plan to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: All handling of this compound, including the preparation of waste solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Spill Management: Have a spill kit readily available that is appropriate for handling potent compounds. In the event of a spill, follow your institution's established spill response procedures.
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Citation |
| Molecular Formula | C₂₃H₃₀O₆ | [1] |
| Molecular Weight | 402.48 g/mol | [1] |
| Hazard Class (Inferred) | Hazardous Waste | |
| Primary Disposal Method | Incineration | [2] |
| Recommended Incineration Temperature | >850°C |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound waste is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration. For liquid waste streams containing this compound, a chemical inactivation step prior to collection is recommended to reduce its biological activity.
Segregation of this compound Waste
-
Dedicated Waste Container: All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Compatibility: Ensure the waste container is compatible with the solvents used to dissolve the this compound (e.g., glass or high-density polyethylene for organic solvents).
Chemical Inactivation (for Liquid Waste)
A key step in mitigating the biological activity of this compound is through chemical hydrolysis of its methyl ester. This can be achieved under basic conditions.
-
Procedure:
-
Working in a chemical fume hood, carefully add a sufficient amount of a base, such as 1 M sodium hydroxide (NaOH), to the aqueous this compound waste solution to raise the pH to >12.
-
Gently stir the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
After the incubation period, neutralize the solution to a pH between 6 and 8 by slowly adding an acid, such as 1 M hydrochloric acid (HCl).
-
-
Verification (Recommended): Before combining with other aqueous hazardous waste streams, it is recommended to verify the degradation of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Collection and Storage
-
Transfer to Main Waste Container: Once inactivated and neutralized, the treated liquid waste can be added to the segregated this compound hazardous waste container.
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be secure, well-ventilated, and have secondary containment.
Final Disposal
-
Licensed Waste Contractor: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required waste disposal manifests are completed accurately.
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound for Waste Inactivation
This protocol provides a detailed methodology for the chemical inactivation of this compound in a laboratory setting.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass container for the reaction
-
Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste solution in a suitable glass container equipped with a magnetic stir bar.
-
Basification: While stirring, slowly add 1 M NaOH to the solution. Monitor the pH using pH indicator strips or a pH meter. Continue adding base until the pH of the solution is consistently above 12.
-
Hydrolysis: Cover the container to prevent evaporation and allow the solution to stir at room temperature for at least 24 hours. This extended time is to ensure the complete hydrolysis of the this compound methyl ester.
-
Neutralization: After the 24-hour hydrolysis period, slowly add 1 M HCl to the solution while continuing to stir. Monitor the pH and continue adding acid until the pH is between 6 and 8.
-
Verification (Optional but Recommended): To confirm the complete degradation of this compound, a sample of the treated waste can be analyzed by HPLC. The absence of the this compound peak at its characteristic retention time would indicate successful inactivation.
-
Disposal: The neutralized, inactivated solution can now be transferred to the designated hazardous waste container for this compound.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fenprostalene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Fenprostalene, a prostaglandin F2α analogue. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
This compound is readily absorbed through the skin and presents significant health risks, particularly for women of childbearing age, individuals with asthma, and those with other respiratory conditions.[1][2] Exposure can lead to abortion and/or bronchiospasms.[1][2] Therefore, extreme caution must be exercised during handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on general guidance for handling potent compounds and specific warnings associated with this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat or coveralls | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the pure compound or when there is a risk of aerosolization. The specific type of respirator should be determined by a workplace hazard assessment. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory. |
Handling Procedures and Operational Plan
A clear and logical workflow is critical to ensure safety. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: General Handling
-
Preparation : Before handling this compound, thoroughly review this safety guide and any available Safety Data Sheet (SDS) for similar compounds. Ensure all necessary PPE is available and in good condition. Don all required PPE.
-
Weighing and Aliquoting : All weighing and initial dilutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Dissolution : When dissolving this compound, add the solvent to the compound slowly to avoid splashing.
-
During Experimentation : Handle all solutions containing this compound with care. Avoid direct contact with skin and eyes.
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[1]
First Aid and Emergency Procedures
In the event of an exposure, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Logical Relationship
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
